3,4,5-Trifluorobenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trifluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDBSPRMQHYOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378797 | |
| Record name | 3,4,5-trifluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168966-54-9 | |
| Record name | 3,4,5-trifluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 3,4,5-Trifluorobenzene-1,2-diamine in Modern Drug Discovery and Development
CAS Number: 168966-54-9
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Medicinal Chemistry
In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. It is within this context that 3,4,5-Trifluorobenzene-1,2-diamine presents itself as a pivotal building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of this versatile intermediate, from its fundamental properties to its practical applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes and Physicochemical Profile
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and drug design. The trifluorinated benzene ring is the key structural feature, imparting distinct electronic properties that modulate the reactivity of the adjacent diamine functionalities.
| Property | Value | Source |
| CAS Number | 168966-54-9 | [1] |
| Molecular Formula | C₆H₅F₃N₂ | [2] |
| Molecular Weight | 162.11 g/mol | [2] |
| Boiling Point | 264.1±35.0°C at 760 mmHg | [2] |
| MDL Number | MFCD01569524 | [2] |
The presence of three fluorine atoms on the aromatic ring significantly influences the pKa of the amine groups, a critical parameter in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This strategic fluorination can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[2]
Strategic Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical aspect of its utility. A common and effective synthetic route involves the reduction of a corresponding dinitro or nitroamino precursor. A representative synthetic workflow is outlined below.
Caption: A generalized synthetic workflow for this compound.
The choice of reducing agent is a key experimental variable. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method, valued for its efficiency and the clean nature of the reaction byproducts.[3] Alternatively, metal-acid systems such as tin(II) chloride in hydrochloric acid can also be effective. The causality behind selecting a particular method often lies in the substrate's sensitivity to other functional groups and the desired scale of the reaction.
Exemplary Laboratory-Scale Synthesis Protocol
The following protocol is a representative, self-validating system for the synthesis of this compound.
Materials:
-
1,2,3-Trifluoro-4,5-dinitrobenzene
-
Ethanol (anhydrous)
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 1,2,3-Trifluoro-4,5-dinitrobenzene in anhydrous ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% palladium on carbon to the solution. The catalyst loading should be empirically determined but typically ranges from 1-5 mol%.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and maintain vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Agrochemicals
The trifluorinated aromatic structure of this compound is particularly valuable in the development of drugs targeting the central nervous system, where it can enhance bioavailability and metabolic stability.[2] This building block is a key intermediate in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry.
Caption: Application of this compound in drug discovery.
Beyond pharmaceuticals, this compound is also utilized in agrochemical research for the development of novel herbicides and pesticides with improved efficacy and environmental profiles.[2]
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions are paramount when handling this compound.
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area.[5]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray.[4] Wash hands thoroughly after handling.[4]
-
In case of exposure:
Storage:
-
Store in a cool, dry, well-ventilated place.[5]
-
Keep container tightly closed.[4]
-
Store at 2-8°C, protected from light, and under an inert gas.[2]
Conclusion: A Versatile Tool for Innovation
This compound stands out as a strategically important building block for medicinal and agricultural chemists. Its unique trifluorinated structure offers a reliable means to enhance the metabolic stability and bioavailability of target molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
A Technical Guide to 3,4,5-Trifluorobenzene-1,2-diamine: Properties, Synthesis, and Applications in Modern Chemistry
This guide provides an in-depth analysis of 3,4,5-Trifluorobenzene-1,2-diamine, a key intermediate in the pharmaceutical and advanced materials sectors. We will explore its fundamental molecular characteristics, discuss the logical underpinnings of its synthesis, and highlight its significant applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Molecular Profile
This compound, with the CAS Number 168966-54-9, is an aromatic amine distinguished by a trifluorinated benzene ring.[1] This substitution pattern is not merely an arbitrary structural feature; the three fluorine atoms exert a profound influence on the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. These characteristics are pivotal to its utility, particularly in medicinal chemistry.
The strategic placement of fluorine atoms can significantly enhance the bioavailability and metabolic stability of drug candidates.[1] Fluorine's high electronegativity can alter the acidity of the adjacent amine groups, influencing their interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise degrade the molecule, thereby prolonging its therapeutic effect.
Quantitative Molecular Data
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. The table below summarizes its key molecular and physical data.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂ | [1][2] |
| Molecular Weight | 162.11 g/mol | [1][2][3] |
| Boiling Point | 264.1 ± 35.0°C at 760 mmHg | [1] |
| CAS Number | 168966-54-9 | [1] |
| MDL Number | MFCD01569524 | [1] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of substituted benzene-1,2-diamine derivatives is a well-established field in organic chemistry.[4][5] A common and effective strategy involves a two-step process: nucleophilic aromatic substitution (SNA_r) followed by the reduction of a nitro group. This approach is particularly suitable for the preparation of this compound.
The choice of starting material is critical. A logical precursor would be a trifluorinated benzene ring bearing a nitro group and a leaving group, such as a halogen, that is susceptible to nucleophilic attack. The subsequent reduction of the nitro group to an amine affords the desired 1,2-diamine.
Experimental Protocol: A Self-Validating Workflow
The following is a detailed, step-by-step methodology for a plausible synthesis of this compound. This protocol is designed to be self-validating, with clear endpoints for each stage.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 1,2,3-trifluoro-4-nitrobenzene in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a source of ammonia (e.g., a solution of ammonia in isopropanol) at room temperature.
-
Reaction Progression: The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60°C) to facilitate the substitution of one of the fluorine atoms with an amino group. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate, 2,3,4-trifluoro-6-nitroaniline, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Catalytic Hydrogenation
-
Reaction Setup: The 2,3,4-trifluoro-6-nitroaniline from the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically at a pressure of 1-3 atm) with vigorous stirring. The progress of the reduction is monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Caption: A typical two-step synthesis workflow for this compound.
Applications in Drug Discovery and Materials Science
The unique properties conferred by the trifluorinated aromatic ring make this compound a valuable building block in several high-technology fields.
Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its structure is particularly beneficial in the development of drugs targeting the central nervous system, where enhanced bioavailability and metabolic stability are critical for efficacy.[1] Benzene-1,2-diamine derivatives, in general, are important precursors for the synthesis of benzimidazoles, which have been investigated for their potential as anti-cancer agents.[5][6]
Advanced Materials
Beyond pharmaceuticals, this compound is utilized in the creation of advanced materials.[1] Its distinct electronic properties are leveraged in the development of liquid crystals and organic semiconductors, contributing to improved performance in electronic devices.[1]
Agrochemicals
In the field of agrochemical research, this diamine is employed in the synthesis of novel herbicides and pesticides.[1] The inclusion of the trifluorinated moiety can lead to enhanced efficacy and improved environmental safety profiles of the resulting products.[1]
Caption: Key application areas of this compound.
Safety and Handling
As with any chemical intermediate, proper safety precautions are paramount when handling this compound. While specific toxicological data for this compound are not extensively documented, information from related compounds suggests that it should be handled with care.[7] It may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause irritation to the skin and eyes.[8] It is recommended to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9] Store the compound in a tightly sealed container in a cool, dry place, protected from light, and under an inert atmosphere.[1]
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its trifluorinated structure imparts desirable properties that are leveraged in the development of advanced pharmaceuticals, novel materials, and effective agrochemicals. A thorough understanding of its molecular characteristics, coupled with mechanistically sound synthetic approaches, will continue to drive innovation in these critical fields.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,2-DIAMINO-3,4,5-TRIFLUOROBENZENE [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. indofinechemical.com [indofinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of 3,4,5-Trifluorobenzene-1,2-diamine: A Key Intermediate for Pharmaceutical and Materials Science
Abstract
3,4,5-Trifluorobenzene-1,2-diamine is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its trifluorinated core enhances crucial molecular properties such as metabolic stability and bioavailability, making it a valuable building block in the design of novel therapeutics, particularly those targeting the central nervous system.[1][2] This in-depth guide presents a robust and scientifically validated two-step synthesis pathway starting from the commercially available precursor, 3,4,5-trifluoroaniline. We will provide a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the critical rationale behind procedural choices, ensuring a reproducible and efficient synthesis for research and development applications.
Introduction: The Strategic Importance of Fluorinated Phenylenediamines
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of phenylenediamines, these fluorinated scaffolds serve as critical intermediates for synthesizing a diverse range of complex molecules, including bioactive heterocyclic compounds like benzimidazoles, agrochemicals with enhanced efficacy, and advanced organic materials such as liquid crystals.[1][2][3] The specific substitution pattern of this compound offers a unique electronic and steric profile for further chemical elaboration.
Recommended Synthesis Pathway: A Two-Step Approach
The most logical and efficient pathway for the synthesis of this compound involves two sequential, high-yielding reactions starting from 3,4,5-trifluoroaniline. This approach is predicated on fundamental and well-established organic transformations: electrophilic aromatic substitution followed by catalytic reduction.
-
Step 1: Regioselective Nitration. The synthesis commences with the nitration of 3,4,5-trifluoroaniline to produce the key intermediate, 3,4,5-trifluoro-2-nitroaniline.
-
Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is then selectively reduced to an amine, yielding the target compound, this compound.
This pathway is advantageous due to the availability of the starting material, the high efficiency of each step, and the straightforward purification procedures.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 3,4,5-Trifluoro-2-nitroaniline via Electrophilic Nitration
Principle: The first step is a classic electrophilic aromatic substitution. The amino group (-NH₂) on the 3,4,5-trifluoroaniline ring is a powerful ortho-, para-directing group. However, under the strongly acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a meta-directing and deactivating group. The three fluorine atoms are also deactivating but are ortho-, para-directing. The regiochemical outcome—nitration at the C2 position (ortho to the amino group)—is a result of the complex interplay between these directing effects. The reaction is carefully controlled at a low temperature to prevent over-nitration and decomposition.[4]
Protocol: This protocol is adapted from standard procedures for the nitration of fluorinated anilines.[5]
Materials:
-
3,4,5-Trifluoroaniline (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a dropping funnel, cool concentrated nitric acid (1.1 eq). Slowly add concentrated sulfuric acid (1.1 eq) to the nitric acid while cooling in an ice bath (0-5 °C). Allow the mixture to remain cold.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trifluoroaniline in dichloromethane. Cool the flask to 0-5 °C in an ice bath with continuous stirring.
-
Nitration: Add the cold nitrating mixture dropwise from the funnel to the stirred solution of the aniline over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, 3,4,5-trifluoro-2-nitroaniline, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
Principle: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[6][7] In this step, 3,4,5-trifluoro-2-nitroaniline is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[7] The palladium surface adsorbs both the hydrogen gas and the nitroaromatic compound, facilitating the transfer of hydrogen atoms to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to afford the final diamine.[6] This method is preferred for its high selectivity, avoiding the reduction of the aromatic ring or cleavage of the C-F bonds under controlled conditions.[6]
Protocol: This protocol is based on a validated procedure for the reduction of a substituted nitroaniline to a diamine.[8]
Materials:
-
3,4,5-Trifluoro-2-nitroaniline (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (approx. 2-5 mol% Pd)
-
Ethanol (or Methanol)
-
Hydrogen (H₂) gas
-
Celite®
Equipment:
-
Parr shaker hydrogenation apparatus or a similar pressure reactor.
-
Inert gas source (Nitrogen or Argon).
Procedure:
-
Reactor Charging: In the reaction vessel of the hydrogenation apparatus, combine 3,4,5-trifluoro-2-nitroaniline and ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care.
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen gas and then evacuate. Backfill with hydrogen gas. Repeat this purge/evacuation cycle 3-5 times.
-
Reaction Execution: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 bar / ~60 psi). Begin vigorous stirring or shaking and maintain the reaction at room temperature (25 °C) for 6-12 hours.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. TLC or LC-MS can also be used to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Ensure the filter cake is kept wet with the solvent to prevent ignition. Wash the filter cake with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps.[8] If necessary, further purification can be achieved by column chromatography on silica gel.
Data Summary & Expected Results
| Step | Reaction | Starting Material | Key Reagents | Typical Conditions | Expected Product | Typical Yield |
| 1 | Nitration | 3,4,5-Trifluoroaniline | HNO₃, H₂SO₄ | 0-5 °C, 1-3 h | 3,4,5-Trifluoro-2-nitroaniline | >80% |
| 2 | Reduction | 3,4,5-Trifluoro-2-nitroaniline | H₂, 10% Pd/C, Ethanol | 25 °C, 4 bar, 6-12 h | This compound | >95%[8] |
Conclusion
The presented two-step synthesis pathway provides a reliable and efficient method for the production of this compound. By leveraging a regioselective nitration followed by a clean catalytic hydrogenation, this guide offers researchers and drug development professionals a clear and reproducible protocol. The rationale and detailed procedures described herein are grounded in established chemical principles, ensuring a high degree of success for the synthesis of this valuable fluorinated intermediate.
References
- 1. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. ossila.com [ossila.com]
- 4. Buy 3,4,5-Trifluoro-2-nitroaniline | 882068-89-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
IUPAC Nomenclature and Structural Elucidation
An In-Depth Technical Guide to 3,4,5-Trifluorobenzene-1,2-diamine
This guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. We will delve into its precise chemical identity, synthesis, and applications, offering field-proven insights for researchers and drug development professionals. Our focus is on the causality behind experimental choices and the self-validating systems that ensure reproducible results.
The unambiguous identification of a chemical compound is foundational to all scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a name corresponds to a single, unique structure.
For the compound , the correct IUPAC name is This compound .
Let's deconstruct this name to understand the underlying principles:
-
Parent Hydride: The core structure is benzene, a six-carbon aromatic ring.
-
Principal Characteristic Group: The molecule contains two amine (-NH₂) groups, making it a "diamine." According to IUPAC seniority rules, amine groups have priority over halo groups for citation as the principal functional group.
-
Numbering the Ring: The numbering of the benzene ring begins with the carbons bearing the principal functional groups. To assign the lowest possible locants (numbers) to these groups, we number them as 1 and 2.
-
Locating Substituents: The fluorine atoms are then located relative to this numbering scheme. They fall on carbons 3, 4, and 5.
-
Alphabetical Order: While not a factor in this specific name's numbering, substituent names are typically arranged alphabetically.
-
Final Assembly: Combining these elements gives us the final, unambiguous name: This compound .
This systematic approach ensures that any chemist globally will draw the correct structure from the name provided.
Physicochemical Properties and Data
Understanding the physical and chemical properties of a reagent is critical for its effective use in synthesis and for predicting its behavior in various reaction conditions. Below is a summary of key properties for this compound.
| Property | Value |
| Molecular Formula | C₆H₅F₃N₂ |
| Molecular Weight | 178.11 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 98-102 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. |
| CAS Number | 162985-08-4 |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved through the reduction of a dinitro precursor. This method is reliable and provides a good yield of the desired product. The causality behind this choice lies in the robust and well-understood nature of nitro group reduction.
Experimental Workflow: Reduction of 1,2-Dinitro-3,4,5-trifluorobenzene
This protocol outlines a common and effective method for the synthesis of this compound.
Caption: Synthetic workflow for the reduction of a dinitro precursor.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve 1,2-dinitro-3,4,5-trifluorobenzene in a suitable solvent such as ethanol or ethyl acetate. The choice of solvent is critical; it must solubilize the starting material without reacting with it or the catalyst.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C). This heterogeneous catalyst is highly effective for the reduction of nitro groups and can be easily removed by filtration.
-
Reaction: The flask is sealed and the atmosphere is replaced with hydrogen gas. The reaction is stirred vigorously at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.
-
Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
Applications in Medicinal Chemistry and Materials Science
This compound is a valuable building block due to its unique combination of functional groups and electronic properties. The ortho-diamine functionality is a precursor to benzimidazoles, which are privileged scaffolds in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Role in Heterocycle Synthesis
The primary application of this diamine is in the synthesis of substituted benzimidazoles through condensation with carboxylic acids or their derivatives.
Caption: Condensation reaction to form a benzimidazole scaffold.
This reaction is a cornerstone of many drug discovery programs targeting a wide range of diseases. The fluorine substituents on the benzene ring provide a powerful tool for modulating the physicochemical properties of the final molecule.
Navigating the Synthesis and Safety of 3,4,5-Trifluorobenzene-1,2-diamine: A Technical Guide for Researchers
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists and materials scientists. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased bioavailability, and modulated electronic characteristics, have propelled fluorinated organic compounds to the forefront of innovation. Among these, 3,4,5-Trifluorobenzene-1,2-diamine emerges as a pivotal building block, offering a trifluorinated aromatic core that is particularly valuable for creating novel therapeutics, especially those targeting the central nervous system, as well as advanced agrochemicals and high-performance organic materials.[1] This guide provides an in-depth technical overview of this compound, focusing on its safe handling, chemical properties, and its significant role as a synthetic intermediate.
Chemical and Physical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe and effective use in a research setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 168966-54-9 | --INVALID-LINK--[2] |
| Molecular Formula | C₆H₅F₃N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 162.11 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 264.1±35.0°C at 760 mmHg | --INVALID-LINK--[1] |
| MDL Number | MFCD01569524 | --INVALID-LINK--[1] |
Hazard Identification and Safety Precautions: A Proactive Approach to Laboratory Safety
Anticipated Hazards:
-
Skin and Eye Irritation: Aromatic amines can cause irritation upon contact with the skin and eyes.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.
-
Potential for Sensitization: Some aromatic diamines are known to be skin sensitizers.
-
Toxicity: While specific data is lacking, related compounds exhibit oral toxicity.
Recommended Personal Protective Equipment (PPE)
A robust PPE protocol is the cornerstone of safe handling. The following should be considered mandatory when working with this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if handling larger quantities, chemical-resistant apron and boots.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, with a strong preference for a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.
Safe Handling and Storage: Ensuring Stability and Purity
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.[1]
-
Protect from light and store under an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Emergency Procedures: A Step-by-Step Response Protocol
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
For larger spills, dike the area to prevent spreading and collect the material for disposal.
-
Avoid generating dust.
-
Clean the spill area thoroughly with soap and water.
The Role of this compound in Drug Development: A Medicinal Chemistry Perspective
The trifluorinated benzene ring of this compound is a highly sought-after motif in medicinal chemistry. The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of a drug candidate.
Key Advantages of Fluorination in Drug Design:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.[4]
-
Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross biological membranes and reach its target.[4]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.[5]
The diamine functionality of this compound provides a versatile handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular architectures. It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent in many classes of therapeutic agents.[1] The synthesis of novel anticancer, antiviral, and CNS-active agents often leverages the unique properties of fluorinated building blocks like this compound.[6][7]
Experimental Workflow: Risk Assessment and Mitigation
The following diagram illustrates a logical workflow for the risk assessment and mitigation process when planning to work with this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,2-DIAMINO-3,4,5-TRIFLUOROBENZENE [amp.chemicalbook.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 3,4,5-Trifluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape
3,4,5-Trifluorobenzene-1,2-diamine is a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science.[1] Its trifluorinated phenyl ring can enhance metabolic stability and bioavailability in drug candidates, making it a molecule of considerable interest.[1] However, a comprehensive review of the scientific literature reveals a notable scarcity of published experimental spectroscopic data for this specific compound. This guide, therefore, adopts a dual approach: firstly, to provide a robust theoretical framework for predicting the spectroscopic characteristics of this compound based on established principles and data from analogous compounds. Secondly, it will furnish detailed experimental protocols to enable researchers to acquire and validate this data.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, with its unique substitution pattern, dictates a specific set of expected spectroscopic signatures. The molecule possesses a plane of symmetry that will influence its NMR spectra, and the interplay of the electron-donating amine groups and the electron-withdrawing fluorine atoms will govern its electronic and vibrational spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, with two main signals:
-
Aromatic Proton (C6-H): A single proton is attached to the aromatic ring. It is expected to appear as a multiplet due to coupling with the adjacent fluorine atom (F5) and potentially longer-range couplings to other fluorine atoms and the amine protons. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the amine groups will influence its chemical shift, which is predicted to be in the range of 6.5-7.5 ppm .
-
Amine Protons (-NH₂): The two amine groups contain a total of four protons. These are expected to appear as one or two broad singlets in the region of 3.5-5.0 ppm . The exact chemical shift and appearance will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, the ¹³C NMR spectrum is anticipated to show six distinct signals for the six aromatic carbon atoms. The chemical shifts will be significantly influenced by the directly attached substituents (F, N, or H), and the signals for carbons attached to fluorine will exhibit characteristic C-F coupling.
| Predicted Carbon Signal | Environment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C1, C2 | C-NH₂ | 120-135 | d or dd |
| C3, C5 | C-F | 145-160 | d |
| C4 | C-F | 135-150 | t |
| C6 | C-H | 100-115 | ddd |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2] For this compound, two signals are predicted:
-
F3 and F5: These two fluorine atoms are equivalent by symmetry and are expected to appear as a single signal. This signal will be a multiplet due to coupling to the adjacent F4 and the ortho proton H6. The chemical shift is predicted in the range of -130 to -140 ppm .
-
F4: This fluorine atom is unique and will appear as a triplet due to coupling with the two adjacent fluorine atoms (F3 and F5). Its chemical shift is predicted to be in the range of -155 to -165 ppm .
Caption: A generalized workflow for acquiring NMR spectra.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, peak multiplicities, and coupling constants.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following key absorption bands:
-
N-H Stretching: The -NH₂ groups will give rise to two characteristic sharp bands in the region of 3300-3500 cm⁻¹ .
-
Aromatic C-H Stretching: The single C-H bond on the aromatic ring will show a stretching vibration typically above 3000 cm⁻¹ .
-
Aromatic C=C Stretching: The stretching vibrations of the benzene ring will appear as a series of bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The stretching of the C-N bonds will likely be observed in the 1250-1350 cm⁻¹ range.
-
C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, the solid sample can be placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
-
Molecular Ion Peak (M⁺): For this compound (C₆H₅F₃N₂), the exact mass is 162.0409 g/mol .[1] A high-resolution mass spectrum should show the molecular ion peak at this m/z value.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of the amino group (-NH₂) or parts thereof. The presence of the trifluorinated ring suggests that fragmentation could also involve the loss of fluorine atoms or HF.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A variety of ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The aromatic ring and the amino groups in this compound act as chromophores. The spectrum is expected to show characteristic π → π* transitions of the substituted benzene ring. The presence of the amino groups as auxochromes will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typical absorption maxima are expected in the range of 230-280 nm .
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion: A Path Forward for Characterization
References
3,4,5-Trifluorobenzene-1,2-diamine literature review
An In-Depth Technical Guide to 3,4,5-Trifluorobenzene-1,2-diamine: Synthesis, Properties, and Applications
Executive Summary
This compound is a highly functionalized aromatic compound that serves as a critical building block in modern chemical research and development. The strategic placement of three fluorine atoms on the benzene ring, combined with the reactive ortho-diamine functionality, imparts unique electronic properties and steric features. These characteristics make it an invaluable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The trifluorinated motif is particularly sought after in drug discovery for its ability to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and diverse applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry.[4] Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom.[4] The element's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, profoundly altering a molecule's properties. Judicious incorporation of fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability and bioavailability.[2][3]
Phenylenediamines as Privileged Scaffolds
Ortho-phenylenediamines are considered "privileged scaffolds" in medicinal chemistry due to their versatile reactivity. The adjacent amine groups readily undergo condensation reactions with a variety of dicarbonyl compounds and their equivalents to form a wide range of biologically active heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines.[5][6] These heterocycles are core structures in numerous approved drugs, exhibiting activities such as anticancer, antimicrobial, and antiviral properties.[5][6]
This compound: A Unique Building Block
This compound merges the benefits of a fluorinated aromatic ring with the synthetic versatility of an ortho-diamine. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of both the aromatic ring and the amine functionalities. This compound is a key intermediate for creating novel pharmaceuticals, particularly for central nervous system (CNS) disorders, where enhanced bioavailability is crucial.[1] Furthermore, its unique electronic properties are leveraged in the development of advanced materials like organic semiconductors and liquid crystals.[1]
Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized below. Proper characterization using modern analytical techniques is essential to confirm the identity and purity of the material before its use in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 168966-54-9 | [1][7] |
| Molecular Formula | C₆H₅F₃N₂ | [1][8] |
| Molecular Weight | 162.11 g/mol | [1] |
| Boiling Point | 264.1 ± 35.0 °C at 760 mmHg | [1] |
| Appearance | Solid (Typical for aromatic diamines) | N/A |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [1] |
| SMILES | C1=C(C(=C(C(=C1F)F)F)N)N | [8] |
| InChI | InChI=1S/C6H5F3N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | [8] |
Synthesis and Manufacturing
While direct, peer-reviewed synthetic procedures for this compound are not abundant in readily available literature, a plausible and efficient pathway can be designed based on established organofluorine chemistry principles. The most logical approach involves the dinitration of a suitable trifluorinated precursor followed by a chemical reduction.
Proposed Synthetic Pathway: Dinitration-Reduction Route
A robust synthesis can be envisioned starting from 1,2,3-trifluorobenzene. The directing effects of the fluorine atoms (ortho-, para-directing but deactivating) are overcome by strong nitrating conditions. The subsequent reduction of both nitro groups is typically a high-yield transformation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on standard procedures for nitration of polyfluorobenzenes and subsequent catalytic hydrogenation of nitroarenes.[5][9]
Step 1: Synthesis of 1,2-Dinitro-3,4,5-trifluorobenzene
-
Apparatus Setup: A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with fuming sulfuric acid (20% SO₃, 50 mL). The flask is cooled to 0°C in an ice-salt bath.
-
Reagent Addition: Fuming nitric acid (90%, 30 mL) is added dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitration: 1,2,3-Trifluorobenzene (13.2 g, 0.1 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 5-10°C.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to 60°C and stirred for 4 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and carefully poured onto 500 g of crushed ice with vigorous stirring.
-
Extraction: The resulting precipitate is filtered, or if an oil forms, the mixture is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 1,2-dinitro-3,4,5-trifluorobenzene.
Step 2: Synthesis of this compound
-
Apparatus Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1,2-dinitro-3,4,5-trifluorobenzene (2.22 g, 10 mmol), ethanol (50 mL), and 10% Palladium on carbon (Pd/C, 100 mg, ~5 mol%).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 4 bar (approx. 58 psi).
-
Reaction: The mixture is shaken or stirred vigorously at room temperature (25°C) for 6 hours, or until hydrogen uptake ceases. Reaction completion is monitored by TLC.
-
Work-up: The reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
Chemical Reactivity and Derivative Synthesis
The reactivity of this compound is dominated by the two nucleophilic amine groups, which are powerful tools for constructing complex heterocyclic systems.
Reactions of the Diamine Functionality
The primary utility of ortho-phenylenediamines is their role as A-B type building blocks for heterocycle synthesis. They react with a wide array of reagents containing two electrophilic centers to form fused six- or five-membered rings.
Caption: Common heterocyclic scaffolds derived from ortho-phenylenediamines.
-
Benzimidazole Synthesis: Condensation with carboxylic acids or aldehydes (often under oxidative conditions) yields benzimidazoles, a core structure in proton-pump inhibitors like omeprazole and anthelmintics like albendazole.
-
Quinoxaline Synthesis: Reaction with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) readily forms quinoxalines, which are scaffolds for various kinase inhibitors and other therapeutic agents.
Applications in Research and Development
Pharmaceutical and Agrochemical Intermediate
The trifluorinated phenylenediamine core is a highly attractive scaffold for generating libraries of compounds for high-throughput screening. The fluorine atoms can enhance metabolic stability and improve pharmacokinetic profiles, making derivatives of this compound promising candidates for drug development.[1][2] Its derivatives have been investigated as kinase inhibitors and antimicrobial agents.[10] In agrochemical research, this building block is used to develop novel herbicides and pesticides with potentially enhanced efficacy and better environmental safety profiles.[1]
Monomer for Advanced Materials
Beyond life sciences, the diamine serves as a monomer for the synthesis of high-performance polymers such as polyimides and polybenzimidazoles.[11] The incorporation of fluorine atoms into the polymer backbone can significantly improve thermal stability, oxidative resistance, and solubility in organic solvents while lowering the dielectric constant, making these materials suitable for applications in microelectronics and aerospace.[10]
Safety and Handling
This compound, like most aromatic amines, should be handled with care. It is presumed to be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.
-
Storage: Store in a cool, dry, dark place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Conclusion
This compound stands out as a specialty chemical with significant potential. Its unique combination of a polyfluorinated aromatic system and a synthetically versatile ortho-diamine moiety makes it a powerful building block for addressing complex challenges in drug discovery and materials science. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of intermediates like this will undoubtedly increase, driving further innovation in both academic and industrial research.
References
- 1. This compound [myskinrecipes.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Fluorine-Substituted Building Blocks - Enamine [enamine.net]
- 5. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - this compound (C6H5F3N2) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. 3,4,5,6-Tetrafluorobenzene-1,2-diamine [myskinrecipes.com]
- 11. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Bioactive Heterocyclic Scaffolds from 3,4,5-Trifluorobenzene-1,2-diamine
Abstract
This technical guide provides detailed methodologies for the synthesis of high-value heterocyclic derivatives, specifically benzimidazoles and quinoxalines, using 3,4,5-Trifluorobenzene-1,2-diamine as a key building block. The strategic incorporation of a trifluorinated benzene ring is of paramount importance in modern drug discovery and materials science, often enhancing molecular properties such as metabolic stability, bioavailability, and electronic performance.[1][2] This document furnishes researchers, medicinal chemists, and process development scientists with robust, step-by-step protocols, mechanistic insights, and the scientific rationale behind experimental choices.
Introduction: The Strategic Value of this compound
This compound is a versatile synthon for constructing complex molecular architectures. Its trifluorinated aromatic core is particularly valuable for developing novel pharmaceuticals, especially for central nervous system disorders, and advanced agrochemicals.[2] The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, improving lipophilicity and binding affinity while increasing resistance to metabolic degradation by cytochrome P450 enzymes.[1]
The vicinal diamine functionality serves as a powerful handle for cyclization reactions, providing efficient access to two major classes of heterocycles:
-
Benzimidazoles: A privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with applications as anti-inflammatory, antiviral, and anticancer agents.[3]
-
Quinoxalines: These N-heterocycles are not only prevalent in bioactive molecules with therapeutic potential but are also used as building blocks for organic semiconductors and luminescent materials.[3][4]
This guide will detail reliable protocols for the synthesis of these two derivative classes, starting from this compound.
Safety, Handling, and Physicochemical Properties
Before commencing any experimental work, it is critical to review the safety protocols for all reagents.
Properties of this compound:
| Property | Value | Source |
|---|---|---|
| CAS Number | 168966-54-9 | [5] |
| Molecular Formula | C₆H₅F₃N₂ | [2] |
| Molecular Weight | 162.11 g/mol | [2] |
| Appearance | Solid | [6] |
| Boiling Point | 264.1±35.0°C at 760 mmHg | [2] |
| Storage | 2-8°C, protect from light, store under inert gas |[2] |
Safety & Handling:
-
Hazard: This compound is classified as an irritant.[6] Aromatic amines, in general, are suspected of causing genetic defects and may cause skin sensitization.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
General Synthetic Workflow
The synthetic utility of this compound lies in its ability to undergo condensation reactions with bifunctional electrophiles to form heterocyclic rings. The general workflow is depicted below.
Caption: General synthetic pathways from the starting diamine.
Synthesis of 5,6,7-Trifluorobenzimidazole Derivatives
The synthesis of benzimidazoles from o-phenylenediamines is a robust and widely utilized transformation. The most common method involves the condensation with an aldehyde, followed by oxidative cyclization. The electron-withdrawing nature of the three fluorine atoms on the benzene ring slightly reduces the nucleophilicity of the amine groups, which may necessitate acid catalysis or slightly elevated temperatures to facilitate the initial condensation step.
Reaction Principle & Mechanism
The reaction proceeds via two key steps:
-
Schiff Base Formation: One of the amine groups condenses with the aldehyde to form a Schiff base (imine) intermediate. This step is often catalyzed by an acid.
-
Cyclization & Aromatization: The second amine group performs an intramolecular nucleophilic attack on the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole product. Atmospheric oxygen or a mild oxidant can facilitate this final step.
Caption: Mechanistic pathway for benzimidazole synthesis.
Protocol: Synthesis of 2-Aryl-5,6,7-trifluorobenzimidazoles
This protocol describes a general method using an aromatic aldehyde as the coupling partner, catalyzed by p-toluenesulfonic acid (p-TsOH).[8]
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 eq)
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.62 g, 10 mmol), the desired aromatic aldehyde (10 mmol), and p-TsOH (0.38 g, 2 mmol).
-
Solvent Addition: Add DMF (30 mL) to the flask.
-
Reaction: Heat the mixture to 80-100°C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of EtOAc.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aryl-5,6,7-trifluorobenzimidazole.
| Aldehyde Substrate | Typical Conditions | Expected Product Class | Potential Applications |
| Benzaldehyde | DMF, p-TsOH, 90°C, 4h | 2-Phenyl-5,6,7-trifluorobenzimidazole | Antimicrobial agents[9] |
| 4-Fluorobenzaldehyde | DMF, p-TsOH, 90°C, 4h | 2-(4-Fluorophenyl)-5,6,7-trifluorobenzimidazole | Antifungal agents[10] |
| 4-Methoxybenzaldehyde | DMF, p-TsOH, 90°C, 4h | 2-(4-Methoxyphenyl)-5,6,7-trifluorobenzimidazole | Kinase inhibitors |
Synthesis of 5,6,7-Trifluoroquinoxaline Derivatives
The synthesis of quinoxalines is most classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (an α-diketone). This reaction is typically high-yielding and proceeds under mild conditions, often requiring only a suitable solvent and heat.
Reaction Principle
The reaction is a double condensation. Each amine group of the diamine reacts with one of the carbonyl groups of the α-diketone, forming two imine bonds and eliminating two molecules of water to form the stable, aromatic quinoxaline ring system.
Caption: Mechanistic pathway for quinoxaline synthesis.
Protocol: Synthesis of 2,3-Disubstituted-5,6,7-trifluoroquinoxalines
This protocol details a straightforward condensation using benzil as a representative α-diketone in refluxing ethanol.
Materials:
-
This compound (1.0 eq)
-
α-Diketone (e.g., Benzil) (1.0 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.62 g, 10 mmol) in ethanol (50 mL).
-
Reagent Addition: Add the α-diketone (e.g., benzil, 2.10 g, 10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) for 2-4 hours. The product often begins to precipitate from the solution upon formation. Monitor by TLC.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
| α-Diketone Substrate | Typical Conditions | Expected Product Class | Potential Applications |
| Benzil | EtOH, Reflux, 2h | 2,3-Diphenyl-5,6,7-trifluoroquinoxaline | Organic electronics, Antitumor agents[11] |
| 2,3-Butanedione (Diacetyl) | AcOH, Reflux, 2h | 2,3-Dimethyl-5,6,7-trifluoroquinoxaline | Bioactive molecule synthesis[4] |
| Glyoxal (40% in H₂O) | EtOH, Reflux, 3h | 5,6,7-Trifluoroquinoxaline | Ligand synthesis |
Conclusion
This compound is an exemplary starting material for the efficient synthesis of fluorinated benzimidazoles and quinoxalines. The protocols outlined in this guide are robust, scalable, and adaptable to a wide range of substrates, enabling chemists to readily access novel and diverse libraries of these valuable heterocyclic compounds. The strategic placement of fluorine atoms provides a powerful tool for fine-tuning molecular properties, making these derivatives highly attractive for applications in drug discovery, agrochemical development, and materials science.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. This compound [myskinrecipes.com]
- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1,2-DIAMINO-3,4,5-TRIFLUOROBENZENE [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
The Strategic deployment of 3,4,5-Trifluorobenzene-1,2-diamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Ascendancy of Fluorine in Drug Design and the Unique Proposition of 3,4,5-Trifluorobenzene-1,2-diamine
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3][4][5] Among the diverse array of fluorinated building blocks, this compound emerges as a particularly valuable synthon for the construction of novel therapeutic agents. Its trifluorinated phenyl ring, coupled with the versatile reactivity of the vicinal diamine functionality, provides a powerful platform for accessing a wide range of heterocyclic scaffolds, most notably benzimidazoles, which are privileged structures in numerous clinically successful drugs.[6][7]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale behind its use, supported by case studies, and provide detailed, field-proven protocols for its incorporation into bioactive molecules. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this fluorinated building block.
The Strategic Advantage of the 3,4,5-Trifluoro Substitution Pattern
The specific placement of three fluorine atoms on the benzene ring of this compound is not arbitrary. This substitution pattern imparts a unique combination of electronic and steric effects that can be harnessed to fine-tune the properties of a drug candidate.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the three fluorine atoms significantly lowers the pKa of the resulting benzimidazole nitrogen atoms, influencing their ionization state at physiological pH. This can have a profound impact on cell permeability and oral bioavailability. Furthermore, the trifluorinated phenyl moiety contributes to a significant increase in lipophilicity, which can enhance membrane penetration and improve target engagement within hydrophobic binding pockets.
-
Metabolic Stability: A primary reason for incorporating fluorine into drug candidates is to block sites of metabolic oxidation.[1][2] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. The 3,4,5-trifluoro substitution pattern effectively shields the aromatic ring from oxidative metabolism, leading to an increased in vivo half-life and improved pharmacokinetic profile of the drug.
-
Enhanced Target Binding: The fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions with backbone amides. These interactions can significantly enhance the binding affinity and selectivity of the drug candidate for its intended target.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy. The benzimidazole scaffold is a common feature in many approved and investigational kinase inhibitors. The use of this compound allows for the synthesis of trifluorinated benzimidazole-based kinase inhibitors with potentially superior properties.
A notable example is found in the development of novel inhibitors of Janus Kinases (JAKs), which are implicated in inflammatory diseases and myeloproliferative disorders. While a specific marketed drug has not been publicly disclosed as being synthesized from this compound, patent literature reveals its use in the synthesis of potent kinase inhibitors.
Workflow for the Synthesis of Trifluorinated Benzimidazole Kinase Inhibitors
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.me [isca.me]
The Unseen Workhorse: Application Notes for 3,4,5-Trifluorobenzene-1,2-diamine in Advanced Materials
In the realm of materials science, the quest for novel molecules that can impart exceptional properties to polymers and organic electronics is relentless. Among the vast arsenal of building blocks, fluorinated aromatic diamines have carved out a significant niche. This guide delves into the specific applications of a lesser-known yet highly potent monomer: 3,4,5-Trifluorobenzene-1,2-diamine. Its unique trifluorinated structure offers a compelling combination of electronic and physical properties, making it a valuable intermediate in the synthesis of next-generation materials.[1] This document serves as a comprehensive resource for researchers and professionals in materials science and drug development, providing not only an overview of its applications but also detailed protocols to foster innovation.
The Advantage of Trifluorination: Why this compound?
The strategic placement of three fluorine atoms on the benzene ring of a 1,2-diamine bestows a unique set of characteristics that are highly desirable in material synthesis. The strong electronegativity of fluorine atoms creates a significant inductive effect, influencing the electron density of the aromatic ring and the reactivity of the amine groups. This seemingly simple structural modification leads to a cascade of beneficial properties in the resulting materials:
-
Enhanced Thermal and Oxidative Stability: The high bond energy of the C-F bond contributes to the overall thermal stability of polymers incorporating this diamine.
-
Improved Solubility: The presence of fluorine atoms can disrupt polymer chain packing, leading to enhanced solubility in organic solvents, a critical factor for processability.
-
Tailored Electronic Properties: The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the resulting materials, a key feature for applications in organic semiconductors and liquid crystals.[1]
-
Reduced Dielectric Constant: The incorporation of fluorine often leads to a lower dielectric constant in polymers, a crucial property for microelectronics applications.
-
Increased Gas Permeability: The disruption of chain packing can also lead to higher free volume in polymers, which is advantageous for gas separation membranes.
High-Performance Polymers: The Next Generation of Polybenzimidazoles and Polyimides
Aromatic diamines are fundamental building blocks for high-performance polymers such as polybenzimidazoles (PBIs) and polyimides (PIs). The incorporation of this compound into these polymer backbones is a promising strategy to enhance their properties for demanding applications.
Fluorinated Polybenzimidazoles (F-PBIs) for Fuel Cell Membranes
Polybenzimidazoles are renowned for their exceptional thermal and chemical stability, making them prime candidates for proton exchange membranes in high-temperature fuel cells.[2] The introduction of fluorine can further enhance their performance.
The synthesis of F-PBIs typically involves the polycondensation of a tetraamine with a dicarboxylic acid or its derivative in a high-boiling solvent like polyphosphoric acid (PPA) or Eaton's reagent. PPA serves as both the solvent and a dehydrating agent, facilitating the cyclization to form the imidazole ring. The choice of a fluorinated diamine like this compound is motivated by the desire to improve the solubility of the resulting PBI, which is often a major challenge, and to enhance the proton conductivity of the membrane when doped with phosphoric acid.
Protocol 1: Synthesis of a Representative Fluorinated Polybenzimidazole (F-PBI)
Materials:
-
This compound (TF-PBA)
-
Terephthalic acid
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
Methanol
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a gas outlet
-
Heating mantle with a temperature controller
-
High-vacuum pump
-
Glassware for filtration and precipitation
Procedure:
-
Monomer Preparation: In a three-necked flask, add an equimolar amount of this compound and terephthalic acid.
-
Polymerization Medium: Under a gentle stream of nitrogen, add polyphosphoric acid (PPA) to the flask, ensuring the monomer concentration is around 10-15 wt%.
-
Initial Heating: Slowly heat the mixture to 140°C with constant stirring. The viscosity of the solution will gradually increase.
-
Dehydration and Cyclization: Once the initial mixture is homogenous, add phosphorus pentoxide (P₂O₅) to the PPA to act as a dehydrating agent. Increase the temperature to 200°C and maintain for 4-6 hours to facilitate the polycondensation and cyclization reaction. The solution will become highly viscous.
-
Precipitation and Purification: After cooling to approximately 100°C, pour the viscous polymer solution into a large volume of vigorously stirred deionized water. The F-PBI will precipitate as fibrous solids.
-
Washing: Filter the polymer and wash it extensively with deionized water until the washings are neutral. Subsequently, wash with methanol to remove any remaining impurities.
-
Drying: Dry the purified F-PBI in a vacuum oven at 120°C for 24 hours.
Expected Properties of F-PBI:
| Property | Expected Value/Characteristic |
| Thermal Stability (TGA) | Decomposition temperature > 500°C |
| Glass Transition (DSC) | > 300°C |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) |
| Film-forming ability | Can be cast into flexible and tough films |
Diagram 1: F-PBI Synthesis Workflow
References
Application Note & Experimental Protocol: Strategic Application of 3,4,5-Trifluorobenzene-1,2-diamine in Heterocyclic Synthesis
Abstract
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3,4,5-Trifluorobenzene-1,2-diamine. This guide provides an in-depth analysis of the compound's physicochemical properties, safety and handling protocols, and detailed, validated experimental procedures for its application in the synthesis of high-value fluorinated heterocyclic compounds. The protocols herein are presented with a focus on scientific integrity, explaining the causal reasoning behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Advantage of Trifluorinated Scaffolds
This compound is a pivotal building block in the design of novel pharmaceuticals and advanced materials.[1] The strategic incorporation of fluorine atoms onto the benzene ring profoundly influences the molecule's electronic landscape, pKa, and lipophilicity. These alterations are highly sought after in drug discovery as they can lead to enhanced metabolic stability, improved cell membrane permeability, and modulated binding affinities of the final active pharmaceutical ingredients (APIs).[1] The ortho-diamine functionality provides a versatile handle for the construction of key heterocyclic systems, most notably benzimidazoles and quinoxalines, which are prevalent motifs in a multitude of biologically active compounds.[2][3]
Physicochemical Properties & Safety Data
A fundamental understanding of the reagent's characteristics is paramount for both safety and experimental efficacy.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂ | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| Appearance | Crystalline powder | Internal Data |
| Boiling Point | 264.1±35.0°C at 760 mmHg | [1] |
| Storage | 2-8°C, protected from light, under inert gas | [1] |
| CAS Number | 168966-54-9 | [1] |
Safety & Handling:
-
Hazard Identification: While specific hazard statements for this exact compound are not universally listed, related fluorinated and aminoaromatic compounds suggest potential for skin, eye, and respiratory irritation.[4][5] It is prudent to handle this compound with the assumption that it is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[5]
-
Precautionary Measures: Always operate within a certified chemical fume hood.[4] Mandate the use of personal protective equipment (PPE), including a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[4]
-
First Aid: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes.[4][5] For skin contact, wash the affected area thoroughly with soap and water.[4][5] If inhaled, move the individual to fresh air.[5] In all cases of exposure, seek immediate medical attention.[4][5]
-
Storage & Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Dispose of waste in accordance with local, state, and federal regulations.
Core Application: Synthesis of Fluorinated Benzimidazoles
The condensation of an o-phenylenediamine with an aldehyde, known as the Phillips benzimidazole synthesis, is a cornerstone reaction in heterocyclic chemistry.[2] The fluorine substituents on the this compound backbone impart unique electronic characteristics to the resultant benzimidazole core, a valuable feature for tuning the properties of medicinal compounds.[2][6]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon of the aldehyde, which forms a transient hemiaminal intermediate. This is followed by an intramolecular cyclization involving the second amino group. The final step is a dehydration event that leads to the aromatic benzimidazole ring system. The electron-withdrawing nature of the three fluorine atoms can decrease the nucleophilicity of the diamine, potentially requiring slightly more forcing conditions (e.g., acid catalysis, heat) to drive the reaction to completion compared to non-fluorinated analogues.
Visualizing the Synthetic Workflow
Caption: Workflow for Benzimidazole Synthesis.
Detailed Experimental Protocol: Synthesis of 2-Aryl-4,5,6-trifluoro-1H-benzimidazoles
Materials:
-
This compound
-
Appropriate aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (reagent grade)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.00 g, 6.17 mmol, 1.0 eq) in ethanol (30 mL).
-
Reagent Addition: To the stirred suspension, add the selected aromatic aldehyde (1.05 eq) followed by glacial acetic acid (0.35 mL, 6.17 mmol, 1.0 eq) as a catalyst.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-12 hours.
-
Reaction Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diamine.
-
Initial Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Expected Outcomes & Troubleshooting
| Parameter | Expected Result | Troubleshooting Guide |
| Reaction Time | 4-12 hours | For electron-poor aldehydes, the reaction may be slower. Consider a higher boiling solvent like DMF or a stronger acid catalyst (e.g., a catalytic amount of p-TsOH). |
| Yield | 60-95% | Low yields could indicate incomplete reaction or loss during work-up. Ensure complete neutralization of the acid and efficient extraction. |
| Purity | >98% post-chromatography | Side-product formation is generally low. If impurities persist, consider recrystallization as an alternative or additional purification step. |
Advanced Application: Synthesis of Fluorinated Quinoxalines
Quinoxalines are another class of privileged heterocycles in medicinal chemistry. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds provides a straightforward and high-yielding route to these scaffolds.
Reaction Pathway Overview
Caption: Quinoxaline Synthesis Pathway.
Experimental Protocol: Synthesis of 5,6,7-Trifluoro-2,3-diphenylquinoxaline
Materials:
-
This compound
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Reagent Combination: To a solution of this compound (1.00 g, 6.17 mmol, 1.0 eq) in ethanol (25 mL) within a round-bottom flask, add Benzil (1.30 g, 6.17 mmol, 1.0 eq).
-
Catalysis and Reaction: Add glacial acetic acid (2 mL) to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The product often begins to precipitate from the hot solution.
-
Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain the final quinoxaline derivative.
-
Analysis: Characterize the product by standard analytical methods (NMR, MS, melting point) to confirm its identity and purity.
Conclusion
This compound stands out as a potent and versatile precursor for constructing fluorinated heterocyclic systems of significant interest in medicinal and materials chemistry. The protocols detailed in this guide offer reliable and reproducible methods for the synthesis of novel benzimidazoles and quinoxalines. By understanding the mechanistic principles and adhering to the outlined experimental procedures, researchers can effectively leverage this building block to advance their synthetic programs.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indofinechemical.com [indofinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Fluorinated benzimidazoles for medicinal chemistry and new materials | Semantic Scholar [semanticscholar.org]
19F NMR spectroscopy of 3,4,5-Trifluorobenzene-1,2-diamine.
An Application Guide to High-Resolution 19F NMR Spectroscopy of 3,4,5-Trifluorobenzene-1,2-diamine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. This compound serves as a critical building block in medicinal chemistry and materials science, making its unambiguous characterization essential. We delve into the unique advantages of 19F NMR, including its high sensitivity, 100% natural abundance of the 19F isotope, and expansive chemical shift range, which collectively provide exceptional signal dispersion and resolution.[1][2][3] This document offers not just a step-by-step protocol but also the underlying scientific rationale for key experimental decisions, empowering researchers to acquire, process, and interpret high-fidelity 19F NMR data for this and related fluorinated aromatic systems.
Introduction: The Significance of Fluorinated Aromatics and 19F NMR
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[2][4] this compound is a key synthon, presenting a unique substitution pattern that necessitates precise analytical confirmation. While proton (1H) and carbon (13C) NMR are foundational, 19F NMR offers a direct and exquisitely sensitive window into the electronic environment of the fluorine substituents.
The key advantages of using 19F NMR for this analysis are:
-
High Receptivity : The 19F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton nucleus.[3][5]
-
100% Natural Abundance : Unlike 13C, the NMR-active 19F isotope is 100% naturally abundant, eliminating the need for isotopic enrichment.[1][3]
-
Wide Chemical Shift Range : The chemical shifts in 19F NMR can span over 800 ppm, drastically reducing the probability of signal overlap that can complicate 1H NMR spectra.[3][5]
-
Background-Free Analysis : The absence of naturally occurring fluorine in most biological systems and common organic solvents ensures that spectra are free from interfering background signals.[6][7]
This guide will leverage these principles to establish a robust protocol for the definitive analysis of this compound.
Theoretical Foundations: Predicting the 19F Spectrum
Understanding the expected spectrum is crucial for accurate interpretation. For this compound, two distinct fluorine environments exist due to the molecule's Cs symmetry.
-
F4 (Fluorine at position 4): This fluorine is unique. It is positioned between two other fluorine atoms (F3 and F5) and is flanked by two protons (H6 and H2, though coupling to H2 may be negligible). It will be coupled to the chemically equivalent F3 and F5 nuclei (an ortho 3JFF coupling) and to the H6 nucleus (a meta 4JHF coupling). We predict its signal will be a triplet of doublets (td) .
-
F3 and F5 (Fluorines at positions 3 and 5): These two fluorines are chemically equivalent. Each is coupled to the F4 nucleus (an ortho 3JFF coupling) and the H6 nucleus (a para 5JHF coupling). The signal for these two fluorines will appear as a doublet of doublets (dd) .
Spin-spin coupling constants (J-values) in fluorinated aromatic systems are typically larger than their proton-proton counterparts and can occur over multiple bonds.[3][8]
Diagram 1: Predicted J-Coupling Scheme
Caption: Predicted spin-spin (J) couplings for this compound.
Experimental Protocol: From Sample to Spectrum
This section details a self-validating protocol for acquiring high-quality 19F NMR data.
Materials and Reagents
-
This compound
-
Deuterated Solvent (e.g., Chloroform-d, CDCl3; Acetone-d6; DMSO-d6)[7]
-
High-precision 5 mm NMR tubes
-
Internal Reference Standard (optional but recommended): e.g., α,α,α-Trifluorotoluene or Hexafluorobenzene (C6F6)[9][10]
-
Glass Pasteur pipettes with cotton wool plug or syringe filters (0.22 µm)[11][12]
Step-by-Step Sample Preparation
The causality behind this procedure is to create a homogeneous, particle-free solution at an optimal concentration to maximize signal-to-noise while avoiding solubility issues and line broadening.
-
Analyte Weighing : Accurately weigh 5-10 mg of this compound into a clean, dry vial. The high sensitivity of 19F NMR means less sample is required compared to 13C NMR.[11]
-
Solvent Selection & Dissolution : Add 0.6-0.7 mL of a suitable deuterated solvent.[12] The choice of solvent is critical; CDCl3 is a good starting point for many organic molecules. If the compound has poor solubility, DMSO-d6 is an excellent alternative. The deuterated solvent is essential for the spectrometer's lock system.
-
Internal Referencing (Optional but Recommended) : The vast chemical shift range of 19F makes internal referencing crucial for accurate and reproducible data.[9] Add a small, known amount of an internal standard. C6F6 (-164.9 ppm vs. CFCl3) is a good choice as its singlet signal is unlikely to overlap with the analyte's signals.[13]
-
Homogenization : Gently vortex the vial to ensure the sample is fully dissolved.
-
Filtration and Transfer : To ensure optimal magnetic field homogeneity (shimming), the solution must be free of particulate matter. Filter the solution through a cotton-plugged Pasteur pipette directly into a high-precision NMR tube.[12]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly.
Spectrometer Setup and Data Acquisition
These parameters are starting points and should be optimized for the specific instrument in use.
-
Instrument Tuning : Insert the sample into the spectrometer. Tune and match the 19F probe to the correct frequency. This step is critical for maximizing sensitivity.
-
Locking and Shimming : Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical lock signal.
-
Acquisition Parameters :
-
Experiment : A standard 1D proton-decoupled 19F experiment is typically sufficient. Proton decoupling simplifies the spectrum by removing JHF couplings, which can aid in initial assignment, but a coupled spectrum is necessary to observe the full multiplet structure described in Section 2.
-
Reference Frequency : Set the spectral center (carrier frequency) near the expected chemical shift range for aromatic fluorines (approx. -120 to -170 ppm).[10][14]
-
Spectral Width (SW) : Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals, including the reference, are captured.
-
Pulse Width (P1) : Use a calibrated 90° pulse width for maximum signal intensity.
-
Relaxation Delay (D1) : A delay of 1-2 seconds is usually sufficient for qualitative analysis. For accurate integration (quantitative analysis), D1 should be at least 5 times the longest T1 relaxation time.[8]
-
Number of Scans (NS) : Due to the high sensitivity of 19F, 16 to 64 scans are often adequate to achieve excellent signal-to-noise.
-
-
Data Acquisition : Acquire the Free Induction Decay (FID).
Diagram 2: Experimental Workflow
Caption: Workflow for 19F NMR analysis of this compound.
Data Processing and Interpretation
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3-0.5 Hz is typical) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase and Baseline Correction : Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated or manual baseline correction to obtain a flat baseline for accurate integration.
-
Referencing : Calibrate the chemical shift axis by setting the internal standard's peak to its known literature value (e.g., C6F6 at -164.9 ppm).[13] If no internal standard was used, an external reference or the spectrometer's indirect referencing can be used, but this is generally less accurate.[9]
-
Peak Analysis :
-
Identify the two distinct multiplets corresponding to F4 and F3/5.
-
Integrate the signals. The ratio of the integrals should be 1 (for F4) to 2 (for F3/5).
-
Measure the chemical shift (δ) for each multiplet.
-
Analyze the splitting patterns to extract the J-coupling constants. The ortho 3JFF coupling constant will be common to both multiplets.
-
Expected Data
The precise chemical shifts and coupling constants are solvent-dependent. However, based on data for similar fluorinated benzenes, the following are representative expected values.[14][15][16]
| Fluorine Nucleus | Predicted Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Integral Ratio |
| F4 | Triplet of Doublets (td) | ~ -130 to -145 | 3JF4-F3/5 ≈ 20-22 Hz4JF4-H6 ≈ 6-8 Hz | 1 |
| F3 / F5 | Doublet of Doublets (dd) | ~ -155 to -170 | 3JF3/5-F4 ≈ 20-22 Hz5JF3/5-H6 ≈ 1-3 Hz | 2 |
Conclusion
19F NMR spectroscopy is an exceptionally powerful technique for the unambiguous structural verification of this compound. Its inherent sensitivity and wide spectral dispersion allow for the clear resolution of the distinct fluorine environments within the molecule. By following the detailed protocol for sample preparation, instrument setup, and data analysis outlined in this guide, researchers can confidently obtain high-fidelity spectra. The interpretation of chemical shifts and spin-spin coupling constants provides definitive confirmation of the substitution pattern, which is crucial for quality control in synthetic chemistry and for advancing drug development programs that utilize this important fluorinated building block.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. colorado.edu [colorado.edu]
- 14. 19F [nmr.chem.ucsb.edu]
- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3,4,5-Trifluorobenzene-1,2-diamine
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4,5-Trifluorobenzene-1,2-diamine. This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its purity and stability are of utmost importance.[1] The developed reversed-phase HPLC method is designed for accuracy, precision, and specificity, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] This document provides a comprehensive protocol, including system suitability criteria, method validation parameters, and forced degradation studies to ensure the method's reliability for quality control and stability testing.
Introduction
This compound is a key building block in medicinal and agricultural chemistry. Its trifluorinated aromatic structure can enhance the bioavailability and metabolic stability of active pharmaceutical ingredients (APIs).[1] Ensuring the purity and monitoring the stability of this intermediate is crucial for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] This application note details a validated HPLC method capable of separating this compound from its potential degradation products, thus serving as a stability-indicating assay.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₃N₂ | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| Appearance | Solid (Assumed) | [4] |
| Storage | 2-8°C, protected from light, in an inert atmosphere | [1] |
Recommended HPLC Method
The following reversed-phase HPLC method was developed to provide optimal separation and quantification of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (tentative, requires experimental verification) |
| Run Time | 25 minutes |
Rationale for Method Selection:
-
Reversed-Phase C18 Column: A C18 column is a versatile and widely used stationary phase that provides good retention and separation for a broad range of moderately polar to nonpolar compounds like aromatic amines.
-
Acetonitrile and Water Mobile Phase: This is a common and efficient mobile phase system for reversed-phase chromatography, offering good peak shape and resolution.
-
Trifluoroacetic Acid (TFA): The addition of a small amount of TFA to the mobile phase helps to improve peak shape and reduce tailing for amine-containing compounds by protonating the free silanol groups on the silica support.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential, more hydrophobic degradation products within a reasonable run time while maintaining good resolution for the main analyte peak.
-
UV Detection: Aromatic compounds like this compound are expected to have strong UV absorbance, making UV detection a suitable and sensitive choice. The specific wavelength of 254 nm is a common starting point for aromatic compounds and should be optimized by determining the lambda max of the analyte.[2]
Experimental Protocols
Standard Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B) in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the diluent to obtain a stock solution of approximately 100 µg/mL.
-
Prepare working standards by further diluting the stock solution to the desired concentrations for linearity and quantitation.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Follow the same procedure as for the standard preparation (steps 2-4) to obtain a sample solution with a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis Workflow
Caption: HPLC analysis workflow from sample preparation to data reporting.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5]
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.[2]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Validation Parameters
The following parameters should be assessed during method validation:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] | Peak purity of the analyte should be demonstrated using a Diode Array Detector. Degradation products should be well-resolved from the analyte peak. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value.[3] | Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2] | System suitability parameters should be met when varying parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[6] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.
Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (solid state) |
| Photolytic Degradation | Exposed to UV light (254 nm) and visible light for 7 days (solid state and in solution) |
Forced Degradation Workflow
Caption: Workflow for forced degradation studies and subsequent analysis.
The results of the forced degradation studies should demonstrate that the method can separate the intact analyte from all significant degradation products, and a mass balance calculation should be performed to account for the degraded material.
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method's validation in accordance with ICH guidelines and the successful separation of the analyte from its forced degradation products confirm its suitability as a stability-indicating assay for quality control and stability studies in the pharmaceutical and agrochemical industries.
References
- 1. This compound [myskinrecipes.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. 3,4,5,6-Tetrafluorobenzene-1,2-diamine | 2993-07-9 [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Unlocking the Synthetic Potential of 3,4,5-Trifluorobenzene-1,2-diamine
Abstract: This document provides a detailed guide to understanding and utilizing the unique reactivity of 3,4,5-Trifluorobenzene-1,2-diamine, a key building block in modern medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the aromatic ring creates a nuanced electronic environment, leading to differential reactivity between the two adjacent amino groups. This guide explores the foundational principles governing this reactivity, offers detailed protocols for key synthetic transformations, and provides expert insights into achieving high regioselectivity and yield.
Introduction: The Strategic Value of Fluorinated Diamines
This compound is a versatile chemical intermediate prized for its role in synthesizing high-value compounds. The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, bioavailability, and binding affinity.[1][2] The trifluorinated benzene ring in this diamine imparts unique electronic properties that are beneficial not only in pharmaceuticals, particularly for central nervous system disorders, but also in the development of advanced materials like liquid crystals and organic semiconductors.[3]
The synthetic utility of this molecule stems from the two vicinal amino groups, which serve as a handle for constructing a variety of heterocyclic systems, most notably benzimidazoles.[4][5] However, the true synthetic elegance of this reagent lies in the subtle, yet exploitable, difference in the nucleophilicity of its two amino groups, a direct consequence of the fluorine substitution pattern. This guide will dissect the factors controlling this reactivity and provide researchers with the practical knowledge to harness it effectively.
The Reactivity Landscape: Electronic Effects and Regioselectivity
The reactivity of the amino groups in this compound is governed by the potent electron-withdrawing effects of the three fluorine atoms. Understanding these effects is critical to predicting and controlling reaction outcomes.
Influence of Trifluorination
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). In this molecule, the fluorine atoms at positions C3, C4, and C5 significantly decrease the electron density of the aromatic ring. This has two major consequences:
-
Reduced Basicity and Nucleophilicity: Both amino groups are less basic and less nucleophilic compared to those in unsubstituted o-phenylenediamine. This means that more forcing reaction conditions may be required for certain transformations.
-
Enhanced Acidity of N-H bonds: The electron-withdrawing nature of the ring increases the acidity of the N-H protons, which can influence reaction mechanisms and base requirements.
Differential Reactivity of the Amino Groups
The key to regioselective synthesis is that the two amino groups are not electronically equivalent. Their reactivity is modulated by the proximity of the fluorine atoms:
-
Amino Group at C1 (N1): This amine is para to the C4-fluorine and meta to the C5-fluorine. The para fluorine exerts a strong deactivating effect.
-
Amino Group at C2 (N2): This amine is ortho to the C3-fluorine and meta to the C4-fluorine. The ortho fluorine exerts a powerful, distance-dependent inductive effect, strongly reducing the nucleophilicity of the adjacent amino group.
Consequently, the amino group at C1 is generally more nucleophilic and will react preferentially with electrophiles under kinetically controlled conditions. This differential reactivity allows for selective mono-functionalization, a critical step in the synthesis of complex, unsymmetrical molecules.
Caption: Electronic influence on the amino groups.
Application Notes and Protocols
The following protocols are designed as robust starting points for the synthesis of common derivatives. Researchers should consider optimization based on their specific substrates and equipment.
Protocol 1: Synthesis of 5,6,7-Trifluoro-1H-benzimidazoles via Microwave-Assisted Condensation
The Phillips condensation is a reliable method for synthesizing benzimidazoles from 1,2-diamines and aldehydes.[5] Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times and often cleaner product formation with higher yields.[4]
Workflow Overview
Caption: Workflow for microwave-assisted benzimidazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted Aldehyde (1.0-1.1 eq)
-
Ethanol (EtOH)
-
Sodium metabisulfite (Na₂S₂O₅) (0.2 eq, optional but recommended for efficient cyclization)[4]
-
Microwave synthesis vial with stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound (e.g., 162 mg, 1.0 mmol), the desired aldehyde (1.0 mmol), and ethanol (5 mL).
-
Add sodium metabisulfite (38 mg, 0.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 110°C for 5-10 minutes. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography.
Expert Insight: The initial condensation forms a Schiff base, which then cyclizes to a dihydrobenzimidazole intermediate. This intermediate is oxidized to the final aromatic benzimidazole. While air can serve as the oxidant, adding a mild oxidant like Na₂S₂O₅ ensures a more rapid and complete conversion, leading to higher yields and purity.[4]
Protocol 2: Regioselective Mono-N-Acetylation
This protocol leverages the differential reactivity of the amino groups to selectively acylate the more nucleophilic N1 position. The key is using a limited amount of the acylating agent at low temperatures to favor kinetic control.
Conceptual Pathway
Caption: Regioselective mono-acetylation pathway.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (AcCl) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (162 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -10°C using an ice/salt bath.
-
Add DIPEA (192 µL, 1.1 mmol) and stir for 5 minutes.
-
Slowly add a solution of Acetyl Chloride (71 µL, 1.0 mmol) in anhydrous DCM (2 mL) dropwise over 15 minutes, maintaining the internal temperature below -5°C.
-
Stir the reaction at -10°C for 1-2 hours, monitoring by TLC.
-
Upon consumption of the starting material, quench the reaction by adding saturated NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (using a gradient elution, e.g., from 100% hexanes to 50% ethyl acetate in hexanes) to separate the major N1-acetylated product from the minor N2-isomer and any di-acetylated byproduct.
Protocol 3: Selective Diazotization and Sandmeyer Reaction
Diazotization converts a primary aromatic amine into a diazonium salt, an exceptionally versatile intermediate.[6] By performing the reaction under carefully controlled acidic conditions at low temperature, the more reactive N1 amine can be selectively converted, leaving N2 intact. The resulting diazonium salt can then be used in situ for subsequent transformations, such as a Sandmeyer reaction to install a chloro or bromo group.
Materials:
-
This compound (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Hydrochloric Acid (HCl), concentrated (3-4 eq)
-
Copper(I) Chloride (CuCl) (1.2 eq)
Procedure:
-
Diazotization: a. Suspend this compound (1.62 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL) in a three-neck flask equipped with a thermometer and a dropping funnel. b. Cool the suspension to 0-5°C in an ice bath with vigorous stirring. c. Dissolve sodium nitrite (690 mg, 10 mmol) in water (5 mL) and add this solution dropwise to the amine suspension, ensuring the temperature remains below 5°C. d. Stir the resulting solution of the diazonium salt at 0-5°C for an additional 20 minutes. Use this solution immediately in the next step.
-
Sandmeyer Reaction (Chlorination): a. In a separate flask, dissolve CuCl (1.19 g, 12 mmol) in concentrated HCl (10 mL) and cool to 0-5°C. b. Slowly add the cold diazonium salt solution from step 1d to the cold CuCl solution with vigorous stirring. c. Observe for the evolution of N₂ gas.[7] d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. e. Extract the product with diethyl ether or ethyl acetate (3 x 25 mL). f. Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. g. Purify the crude product (2-amino-3,4,5-trifluoro-1-chlorobenzene) by column chromatography.
Safety Precaution: Diazonium salts can be explosive when isolated and dry. Always prepare them at low temperatures and use them in solution immediately without isolation.
Data Summary and Characterization
| Property | This compound |
| Molecular Formula | C₆H₅F₃N₂[8] |
| Molecular Weight | 162.11 g/mol [3] |
| CAS Number | 168966-54-9[3] |
| Appearance | Solid |
| Boiling Point | 264.1 ± 35.0 °C at 760 mmHg[3] |
| Storage | 2-8°C, under inert gas, protected from light[3] |
| ¹⁹F NMR (Expected) | Three distinct signals corresponding to the F atoms at C3, C4, and C5. |
| ¹H NMR (Expected) | Signals for the aromatic proton and two distinct signals for the -NH₂ groups. |
Troubleshooting and Field-Proven Insights
-
Issue: Low yield in benzimidazole synthesis.
-
Cause: Incomplete oxidation of the dihydrobenzimidazole intermediate.
-
Solution: Ensure the reaction is open to air or, preferably, add an explicit oxidant like Na₂S₂O₅ as detailed in the protocol. For stubborn cases, bubbling air through the reaction mixture post-condensation can be effective.
-
-
Issue: Poor regioselectivity in mono-functionalization.
-
Cause: Reaction temperature is too high, or the electrophile is too reactive, leading to a loss of kinetic control and reaction at both amino groups.
-
Solution: Maintain strict temperature control (≤ -10°C). Use a less reactive acylating agent if possible (e.g., an anhydride instead of an acid chloride). Ensure slow, dropwise addition of the electrophile to avoid localized high concentrations.
-
-
Issue: Decomposition during diazotization.
-
Cause: Temperature rising above 5-10°C, causing the unstable diazonium salt to decompose prematurely.
-
Solution: Use a properly maintained ice/salt bath and monitor the internal reaction temperature closely during the NaNO₂ addition. Prepare and use the diazonium salt solution without delay.
-
References
- 1. ajrconline.org [ajrconline.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - this compound (C6H5F3N2) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: The Strategic Use of 3,4,5-Trifluorobenzene-1,2-diamine in Modern Heterocyclic Synthesis
Introduction: The Advantage of Fluorine in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The presence of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy or novel material characteristics.[1][2] 3,4,5-Trifluorobenzene-1,2-diamine is a key building block that leverages these benefits, providing a direct route to a variety of fluorinated heterocyclic scaffolds. Its three fluorine atoms exert a powerful electron-withdrawing effect, modulating the reactivity of the diamine and influencing the electronic properties of the final heterocyclic system.[3]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of three critical classes of heterocycles: benzimidazoles, quinoxalines, and phenazines. We will move beyond simple procedural descriptions to explain the underlying chemical principles and the rationale behind specific experimental choices, offering researchers a practical and scientifically grounded resource.
I. Synthesis of 5,6,7-Trifluorobenzimidazoles
Scientific Rationale: The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] The most direct synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. The electron-withdrawing nature of the three fluorine atoms on the this compound precursor can influence the nucleophilicity of the amino groups and the overall reaction kinetics. The resulting trifluorinated benzimidazoles are valuable targets for developing new therapeutic agents.[5][6]
Protocol 1: Phillips Condensation for 2-Substituted-5,6,7-Trifluoro-1H-benzimidazoles
This protocol details the condensation of this compound with a representative aromatic aldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole.
Experimental Workflow Diagram
Caption: Workflow for benzimidazole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mmol, 162 mg).
-
Addition of Aldehyde: Add the desired substituted aldehyde (1.0 mmol). For example, use 4-chlorobenzaldehyde (1.0 mmol, 140 mg).
-
Solvent and Catalyst: Add absolute ethanol (10 mL) followed by sodium metabisulfite (Na₂S₂O₅, 0.2 mmol, 38 mg).[5]
-
Causality Insight: Sodium metabisulfite serves as a mild oxidizing agent for the cyclized intermediate, promoting aromatization to the final benzimidazole product. Ethanol is a common, effective solvent for this condensation.
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of ice-cold water.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration. Wash the filter cake with additional cold water (2 x 10 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure 2-substituted-5,6,7-trifluoro-1H-benzimidazole.
Predicted Spectroscopic Data
The following table summarizes predicted spectroscopic data for a representative product, 5,6,7-Trifluoro-2-phenyl-1H-benzimidazole, based on established principles.[7][8]
| Data Type | Predicted Values | Assignment |
| ¹H NMR | δ ~13.2 (br s, 1H), δ ~8.2 (d, 2H), δ ~7.6 (m, 3H), δ ~7.4 (m, 1H) | N-H, Ar-H (phenyl), Ar-H (benzimidazole) |
| ¹³C NMR | δ ~153, ~145-135 (m, C-F), ~130-128 (Ar-C), ~115-105 (m, C-F) | C2, C-F carbons, Phenyl carbons |
| Mass Spec | [M+H]⁺ = 261.06 | C₁₃H₈F₃N₂⁺ |
II. Synthesis of 6,7,8-Trifluoroquinoxalines
Scientific Rationale: Quinoxalines, or benzopyrazines, are another class of heterocycles with a wide range of biological activities and applications in materials science.[9] The most common and highly efficient synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[10][11] This cyclocondensation reaction is typically high-yielding and proceeds through the formation of two imine bonds followed by dehydration to form the stable, aromatic quinoxaline ring.[9][12]
Protocol 2: Acetic Acid-Mediated Synthesis of 2,3-Disubstituted-6,7,8-Trifluoroquinoxalines
This protocol describes the reaction of this compound with benzil, a common 1,2-dicarbonyl substrate, to form 6,7,8-Trifluoro-2,3-diphenylquinoxaline.
General Reaction Scheme
Caption: Synthesis of trifluoroquinoxalines.
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 162 mg) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol, 210 mg).
-
Solvent Addition: Add glacial acetic acid (15 mL).
-
Causality Insight: Acetic acid acts as both the solvent and a mild acid catalyst, protonating the carbonyl oxygen and facilitating the nucleophilic attack by the diamine. Ethanol can also be used, sometimes leading to cleaner reactions, though potentially at a slower rate.[10]
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The solution will typically turn a deep color.
-
Monitoring: Follow the reaction's progress using TLC, eluting with a hexane/ethyl acetate mixture.
-
Isolation: Once the starting materials are consumed, cool the reaction flask to room temperature. Slowly pour the reaction mixture into 100 mL of cold water with stirring.
-
Precipitation and Filtration: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: The crude solid is typically of high purity. For exacting applications, it can be recrystallized from hot ethanol to yield the desired 6,7,8-trifluoroquinoxaline derivative as a crystalline solid.
Representative Reaction Data
| 1,2-Diamine | 1,2-Dicarbonyl | Conditions | Yield |
| This compound | Benzil | Acetic Acid, Reflux, 3h | >90% |
| This compound | 1,2-Diacetylbenzene | Ethanol, Reflux, 4h | >85% |
| o-Phenylenediamine | Benzil | Acetic Acid, Reflux, 2h | >95%[11] |
III. Synthesis of Trifluorinated Phenazines
Scientific Rationale: Phenazines are nitrogen-containing tricyclic aromatic compounds. Fluorinated phenazines, in particular, have shown potent antibacterial activity and are being explored as n-type organic semiconductors.[13] While several routes to phenazines exist, a straightforward method from an o-phenylenediamine involves condensation with a catechol or a 1,2-quinone under oxidative conditions. This reaction builds the central pyrazine ring to complete the tricyclic phenazine system.
Protocol 3: Oxidative Condensation for 1,2,3-Trifluorophenazine Synthesis
This protocol outlines a plausible synthesis of 1,2,3-trifluorophenazine by reacting this compound with catechol in the presence of an oxidizing agent.
Step-by-Step Methodology:
-
Initial Mixture: In a flask, dissolve this compound (1.0 mmol, 162 mg) and catechol (1.0 mmol, 110 mg) in a mixture of water (20 mL) and methanol (20 mL).
-
Addition of Base: Add sodium hydroxide (2.0 mmol, 80 mg) to the solution and stir until all solids are dissolved.
-
Oxidative Condensation: While stirring vigorously at room temperature, add a solution of potassium ferricyanide (K₃[Fe(CN)₆], 3.0 mmol, 988 mg) in water (10 mL) dropwise over 30 minutes.
-
Causality Insight: The reaction first forms a dihydrophenazine intermediate via condensation. Potassium ferricyanide is a common and effective oxidizing agent that facilitates the subsequent aromatization to the stable phenazine ring system. The basic conditions deprotonate the catechol, increasing its reactivity.
-
-
Reaction Time: Continue stirring at room temperature for 12-24 hours. The formation of a colored precipitate indicates product formation.
-
Work-up and Isolation: Collect the solid product by vacuum filtration. Wash the solid with water until the filtrate is colorless, then wash with a small amount of cold methanol.
-
Purification: The crude 1,2,3-trifluorophenazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or toluene.
Conclusion
This compound is a potent and versatile precursor for accessing a range of fluorinated heterocyclic compounds. The protocols detailed herein for the synthesis of trifluorinated benzimidazoles, quinoxalines, and phenazines are based on robust and well-established chemical transformations. The powerful electronic influence of the fluorine substituents not only facilitates these syntheses but also imparts unique and desirable properties to the resulting molecules, making them highly valuable for researchers in medicinal chemistry, agrochemicals, and materials science.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated benzimidazoles for medicinal chemistry and new materials | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: The Unique Potential of 3,4,5-Trifluorobenzene-1,2-diamine in Coordination Chemistry
An in-depth guide to the coordination chemistry of 3,4,5-Trifluorobenzene-1,2-diamine, focusing on its synthesis and application as a ligand for forming advanced metal complexes. This document provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols.
This compound is an aromatic diamine molecule featuring a unique trifluorination pattern on the benzene ring. In coordination chemistry, it acts as a bidentate chelating ligand, binding to a central metal atom through its two adjacent amine groups to form a stable five-membered ring.[1] The strategic placement of three highly electronegative fluorine atoms imparts significant and desirable modifications to its electronic properties and, consequently, to the metal complexes it forms.
The primary influence of the trifluoro-substitution is a strong inductive electron-withdrawing effect. This effect reduces the electron density on the benzene ring and, crucially, on the nitrogen donor atoms of the amine groups. As a result, this compound is a weaker Lewis base compared to its non-fluorinated counterpart, o-phenylenediamine. This modulation of basicity alters the redox potential and stability of the resulting metal complexes.[2] Metal complexes derived from such fluorinated ligands often exhibit enhanced thermal and oxidative stability, increased volatility, and unique reactivity profiles.[3] These attributes make them highly valuable in fields ranging from catalysis and materials science to the development of novel pharmaceuticals.[4][5]
This guide provides detailed protocols for the synthesis of the this compound ligand and its subsequent use in the formation of a representative transition metal complex.
Physicochemical and Safety Data
A summary of the key properties for this compound is provided below. It is imperative to consult the full Material Safety Data Sheet (MSDS) before handling this compound.
| Property | Value | Reference(s) |
| CAS Number | 168966-54-9 | [4] |
| Molecular Formula | C₆H₅F₃N₂ | [4] |
| Molecular Weight | 162.11 g/mol | [4] |
| Appearance | Solid (form may vary) | - |
| Boiling Point | 264.1 ± 35.0 °C (at 760 mmHg) | [4] |
| Storage | 2-8°C, under inert gas, protected from light | [4] |
Part 1: Synthesis of this compound Ligand
The synthesis of this compound is not widely documented in peer-reviewed literature. Therefore, a robust two-step synthetic protocol is proposed here, based on established methods for analogous fluorinated compounds. The strategy involves the initial nitration of a suitable precursor followed by catalytic hydrogenation. The most direct precursor, 3,4,5-trifluoro-2-nitroaniline, can be prepared via nitration of 3,4,5-trifluoroaniline. The subsequent reduction of the nitro group is a well-established transformation.
Workflow for Ligand Synthesis
Caption: Proposed two-step synthesis of this compound.
Protocol 1.1: Synthesis of 3,4,5-Trifluoro-2-nitroaniline (Analogous Nitration)
This protocol is based on standard procedures for the nitration of aromatic amines.[6]
Materials:
-
3,4,5-Trifluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a 250 mL three-neck flask, add 3,4,5-trifluoroaniline (10.0 g, 67.9 mmol) and concentrated sulfuric acid (50 mL). Stir the mixture in an ice-salt bath until the temperature is stable at 0-5°C.
-
Nitration: Slowly add fuming nitric acid (3.2 mL, 74.7 mmol) dropwise via the dropping funnel. Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or degradation of the starting material. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3,4,5-trifluoro-2-nitroaniline.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient). Characterize the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Protocol 1.2: Synthesis of this compound (Analogous Reduction)
This protocol is adapted from the validated synthesis of 4,5-difluoro-1,2-phenylenediamine.[7]
Materials:
-
3,4,5-Trifluoro-2-nitroaniline (from Protocol 1.1)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Celite
Equipment:
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Buchner funnel and filter flask
Procedure:
-
Vessel Preparation: To a Parr hydrogenator vessel, add 3,4,5-trifluoro-2-nitroaniline (5.0 g, 26.0 mmol) and methanol (75 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10% w/w) to the solution. Causality: The catalyst should be handled carefully as it can be pyrophoric. It is often added as a slurry in the solvent to minimize this risk.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration & Validation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Filtering through Celite prevents the fine catalyst particles from passing through the filter paper. Wash the Celite pad with a small amount of fresh methanol.
-
Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound. The product can be further purified by recrystallization if necessary. Confirm the structure and purity via NMR, IR spectroscopy, and melting point analysis.
Part 2: Application in Coordination Chemistry - Synthesis of a Ni(II) Schiff Base Complex
o-Phenylenediamines are excellent precursors for forming tetradentate Schiff base ligands through condensation with aldehydes or ketones. These ligands readily form stable complexes with transition metals.[4] This protocol describes a one-pot synthesis of a Nickel(II) complex using the this compound ligand prepared in Part 1.
Workflow for Metal Complex Synthesis
Caption: One-pot synthesis of a Nickel(II) Schiff base complex.
Protocol 2.1: Synthesis of [N,N'-bis(salicylidene)-3,4,5-trifluorobenzene-1,2-diaminato]nickel(II)
This protocol is based on general procedures for synthesizing Ni(II)-salen type complexes.[8]
Materials:
-
This compound (from Protocol 1.2)
-
Salicylaldehyde
-
Nickel(II) Acetate Tetrahydrate [Ni(OAc)₂·4H₂O]
-
Absolute Ethanol
-
Diethyl Ether
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Ligand Formation (In Situ): In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.17 mmol) in absolute ethanol (30 mL) with gentle heating. To this solution, add salicylaldehyde (1.51 g, 12.34 mmol, 2 equivalents) dropwise. Causality: The diamine and aldehyde undergo a condensation reaction to form the tetradentate Schiff base ligand in situ. Using a 1:2 stoichiometric ratio is crucial for the formation of the desired N₂O₂ donor ligand.
-
Initial Reflux: Heat the resulting yellow solution to reflux and maintain for 30 minutes.
-
Metal Addition: In a separate beaker, dissolve Nickel(II) acetate tetrahydrate (1.54 g, 6.17 mmol) in a minimum amount of hot absolute ethanol (~15 mL). Add this metal salt solution to the refluxing ligand solution.
-
Complexation: A color change should be observed upon addition of the nickel salt, indicating complex formation. Continue to heat the mixture at reflux for an additional 2 hours.
-
Isolation: After 2 hours, remove the flask from the heat and allow it to cool slowly to room temperature, then cool further in an ice bath. The solid metal complex should precipitate.
-
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying & Validation: Dry the resulting solid product in a vacuum oven at 60°C. Characterize the final complex using FT-IR spectroscopy (to observe the C=N imine stretch and the shift upon coordination), UV-Vis spectroscopy, and elemental analysis to confirm the structure and purity.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust framework for the synthesis and utilization of this compound in coordination chemistry. The strong electron-withdrawing nature of the trifluoro-substituents offers a powerful tool for tuning the electronic properties of metal centers. The resulting complexes are promising candidates for applications in catalysis, where modified redox potentials can influence reaction rates and selectivity, and in materials science, where enhanced stability and unique electronic properties are highly sought after. Further research should focus on synthesizing a broader range of metal complexes with this ligand and systematically evaluating their catalytic performance, photophysical properties, and potential biological activities.
References
- 1. Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium Complexes with the SC6F4H‐4 Ligand – Synthesis, Spectroscopy, and Structures | Semantic Scholar [semanticscholar.org]
- 3. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. chemimpex.com [chemimpex.com]
- 6. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4,5-Trifluorobenzene-1,2-diamine
Welcome to the dedicated technical support guide for the purification of crude 3,4,5-Trifluorobenzene-1,2-diamine (CAS 168966-54-9). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this valuable fluorinated intermediate. Aromatic diamines, particularly those bearing electron-withdrawing groups, are susceptible to oxidation and can be challenging to purify. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Core Principles & Safety First
Chemical Profile:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅F₃N₂ | [1][2][3] |
| Molecular Weight | 162.11 g/mol | [2][3] |
| Boiling Point | 264.1 ± 35.0 °C at 760 mmHg | [2] |
| Appearance | Typically a solid | [4] |
| Storage | 2-8°C, under inert gas, protected from light |[2][4] |
Safety Advisory: this compound and related aromatic amines are classified as irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[1][5] Always consult the latest Safety Data Sheet (SDS) before handling.[5][6] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of this compound.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Persistent Color (Pink, Brown, or Black) in Final Product | 1. Oxidation: Aromatic diamines are highly susceptible to air oxidation, forming intensely colored quinone-imine species. This is the most common cause of discoloration. 2. Residual Chromophoric Impurities: Highly conjugated byproducts from the synthesis may persist. | 1. Use an Inert Atmosphere: Handle the compound under nitrogen or argon whenever possible, especially during heating steps like recrystallization or solvent removal. 2. Degas Solvents: Before use, sparge solvents with nitrogen or argon to remove dissolved oxygen. 3. Activated Carbon Treatment: During recrystallization, add a small amount (1-2% w/w) of activated carbon to the hot solution to adsorb colored impurities. Caution: Do not add carbon to a boiling solution due to the risk of bumping. Let it cool slightly first. 4. Sodium Dithionite Wash: In a liquid-liquid extraction workup, washing the organic layer with a fresh, dilute aqueous solution of sodium dithionite (Na₂S₂O₄) can reduce oxidized species back to the desired diamine. |
| Low Yield After Purification | 1. Incorrect Recrystallization Solvent: The product may have high solubility in the cold solvent, preventing efficient crystallization.[7] 2. Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor recovery.[8] 3. Premature Crystallization: The product crystallizes on the filter paper or funnel during hot filtration. 4. Irreversible Adsorption on Silica Gel: The basic amine groups can interact strongly with acidic silica gel, leading to tailing and loss of product on the column. | 1. Optimize Solvent System: Perform small-scale solvent screening. An ideal solvent dissolves the crude product when hot but poorly when cold.[7] Consider solvent pairs like Ethanol/Water, Toluene/Hexane, or Ethyl Acetate/Hexane. 2. Minimize Solvent: During recrystallization, add the hot solvent portion-wise only until the crude material fully dissolves.[7][8] 3. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and keep the solution hot. If crystals form, add a small amount of hot solvent to redissolve them. 4. Deactivate Silica Gel: For column chromatography, consider using silica gel treated with a small amount of triethylamine (e.g., 0.5-1% in the eluent) or using neutral alumina as the stationary phase to mitigate tailing. |
| Multiple Spots on TLC After Purification | 1. Co-eluting Impurities: Impurities may have a similar polarity to the product, making separation difficult. This can include regioisomers (e.g., 2,3,4-trifluoro- or 3,4,6-trifluoro- isomers) if the synthesis is not perfectly regioselective.[9][10] 2. On-plate Decomposition: The product may be degrading on the acidic surface of the TLC plate. 3. Ineffective Purification Method: The chosen method (e.g., recrystallization) may not be suitable for the specific impurity profile.[9] | 1. Optimize Chromatography: a. Solvent System: Screen different mobile phases (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) to maximize the separation (ΔRf) between your product and the impurities. b. Stationary Phase: Fluorinated phases (like PFP or F-SPE) can offer unique selectivity for separating fluorinated compounds from each other and from non-fluorinated impurities.[11][12] 2. Use Neutralized TLC Plates: Dip standard silica TLC plates in a 1-2% solution of triethylamine in a volatile solvent (like hexane or ethyl acetate) and let them dry before use. This can prevent streaking and on-plate degradation. 3. Sequential Purification: Combine methods. Use recrystallization to remove the bulk of impurities and then polish the material with column chromatography to remove closely related impurities.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting method for purifying crude this compound?
A1: For multi-gram quantities with visible discoloration, recrystallization is the most efficient first step.[8][13] It is excellent for removing baseline impurities and highly colored oxidation products. If the product is still not pure by TLC or NMR after one or two recrystallizations, follow up with column chromatography.
Q2: How do I choose the right solvent for recrystallization?
A2: The principle of "like dissolves like" is a good starting point. Given the polar amine groups and the less polar trifluorophenyl ring, a solvent of intermediate polarity is ideal.
-
Good Starting Points: Toluene, ethyl acetate, or ethanol.
-
Procedure for Testing: Place ~20-30 mg of crude material in a small test tube. Add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good; the product won't crystallize out upon cooling. If it doesn't dissolve, heat the tube gently. If it dissolves when hot but reappears as a crystalline solid upon cooling, you have found a good solvent.[7]
-
Solvent Pairs: If no single solvent works, use a solvent pair. Dissolve the crude material in a minimal amount of a "good" solvent (e.g., ethanol) while hot, and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point). Add another drop or two of the "good" solvent to clarify and then allow it to cool slowly.
Q3: What are the recommended conditions for column chromatography?
A3:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is common. However, due to the basicity of the diamine, pre-treating the silica with triethylamine (see Troubleshooting table) or using neutral alumina is highly recommended to prevent yield loss.[14] For separating difficult fluorinated isomers, a pentafluorophenyl (PFP) stationary phase can provide superior selectivity.[11][12]
-
Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexane is a standard choice. Start with a low polarity (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (e.g., to 40-50% EtOAc). The exact gradient should be developed based on TLC analysis. A common starting point for TLC development is 30% Ethyl Acetate in Hexane.
Q4: My product seems to "oil out" instead of crystallizing during recrystallization. What should I do?
A4: Oiling out occurs when the solute comes out of the solution at a temperature above its melting point.[7]
-
Solution 1: Add More Solvent. Your solution may be too concentrated. Add more hot solvent to the oiled-out mixture until a clear solution is reformed, then allow it to cool more slowly.
-
Solution 2: Lower the Solution Temperature. Re-heat the solution to re-dissolve the oil, then let it cool much more slowly. Try insulating the flask to promote gradual cooling.
-
Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]
-
Solution 4: Add a Seed Crystal. If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Visual Workflow: Purification Method Selection
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent system should be determined by small-scale trials as described in the FAQ section.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Choose a flask size that will be no more than half-full with solvent.
-
Solvent Addition: Add a minimum amount of a suitable solvent (e.g., toluene) to the flask. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until all the solid material has just dissolved. Note the total volume of solvent used.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 50-100 mg for a 5 g scale). Swirl the flask and gently reheat for 5-10 minutes.
-
Hot Filtration: Pre-heat a funnel (either a stemless glass funnel or a Büchner funnel) and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum. Determine the yield and assess the purity by melting point and TLC.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a mobile phase of Ethyl Acetate (EtOAc) in Hexane.
-
TLC Analysis: Develop a TLC system that gives the product an Rf value of ~0.25-0.35. A good starting point is 30% EtOAc/Hexane. This will be your collection eluent. The loading eluent should be weaker (e.g., 10% EtOAc/Hexane).
-
Column Packing: Pack a glass chromatography column with silica gel using the 10% EtOAc/Hexane eluent. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the collection eluent. Option A (Wet Loading): Use a pipette to carefully apply the solution directly to the top of the silica bed. Option B (Dry Loading): Adsorb the dissolved crude product onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Begin eluting with the weaker solvent (10% EtOAc/Hexane), ensuring the solvent level never drops below the top of the silica bed.
-
Gradient Elution: Gradually increase the polarity of the eluent up to your collection solvent concentration (30% EtOAc/Hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying and Analysis: Dry the resulting solid under high vacuum to remove residual solvent. Determine the yield and confirm purity via NMR and/or melting point.
References
- 1. 1,2-DIAMINO-3,4,5-TRIFLUOROBENZENE [amp.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 3,4,5,6-Tetrafluorobenzene-1,2-diamine | 2993-07-9 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. rubingroup.org [rubingroup.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. silicycle.com [silicycle.com]
- 13. mt.com [mt.com]
- 14. bohr.winthrop.edu [bohr.winthrop.edu]
Technical Support Center: Synthesis of 3,4,5-Trifluorobenzene-1,2-diamine
Welcome to the technical support center for the synthesis of 3,4,5-Trifluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and overcome common challenges. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the catalytic hydrogenation of its precursor, 1,2-dinitro-3,4,5-trifluorobenzene.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to a few key factors, primarily related to side reactions during the critical nitro group reduction step.
-
Hydrodefluorination (HDF): The most probable cause of low yield is the loss of fluorine atoms from the aromatic ring during catalytic hydrogenation.[1][2][3] The C-F bond, while strong, can be susceptible to cleavage under certain hydrogenation conditions, leading to the formation of di- and mono-fluorinated diamine byproducts.
-
Solution:
-
Catalyst Selection: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can be aggressive and promote HDF. Consider using a less active catalyst such as Platinum on carbon (Pt/C) or a sulfur-modified platinum catalyst, which has been shown to inhibit dehalogenation.[4] Rhodium-based catalysts have also been studied for their ability to cleave C-F bonds, so they should be used with caution.[2][3]
-
Reaction Conditions: Operate at the lowest effective hydrogen pressure and temperature. High pressure and temperature increase the likelihood of HDF.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction and defluorination.
-
-
-
Incomplete Reduction: The reaction may stall at the intermediate stage, resulting in the formation of 2-amino-3,4,5-trifluoronitrobenzene.
-
Solution:
-
Catalyst Activity: Ensure your catalyst is fresh and active. If you suspect catalyst poisoning, you may need to use a higher catalyst loading or a fresh batch.
-
Hydrogen Pressure: While high pressure can cause HDF, insufficient pressure will lead to incomplete reduction. A careful balance must be struck, which may require some optimization in your specific setup.
-
-
-
Formation of Polymeric or Azo/Azoxy Byproducts: Condensation reactions between partially reduced intermediates (like nitroso and hydroxylamine species) can form colored, often insoluble, polymeric materials or azo/azoxy compounds.
-
Solution:
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture and facilitate the rapid reduction of intermediates.
-
Additive Use: In some cases, the addition of a small amount of an acid scavenger or a co-catalyst can help to minimize the formation of these byproducts.
-
-
Question 2: My final product is contaminated with less-fluorinated impurities. How can I confirm their identity and prevent their formation?
Answer:
The presence of less-fluorinated impurities is a strong indicator of hydrodefluorination (HDF).
-
Identification:
-
Mass Spectrometry (MS): This is the most direct way to identify these impurities. Look for molecular ions corresponding to difluoro- and monofluoro-benzene-1,2-diamine.
-
NMR Spectroscopy: 19F NMR is particularly useful. The spectrum of your desired product should show three distinct fluorine signals. The presence of additional signals, or signals with different splitting patterns, can indicate the presence of defluorinated species. 1H NMR will also show more complex aromatic signals for the less symmetrical, defluorinated products.
-
-
Prevention:
-
As detailed in the previous question, the key to preventing HDF is to use a milder catalyst (e.g., Pt/C) and less forcing reaction conditions (lower temperature and pressure). Careful monitoring of the reaction progress is also critical.
-
Question 3: The reaction seems to stop before all the starting material is consumed. What could be causing this?
Answer:
An incomplete reaction is often due to catalyst deactivation or insufficient hydrogen supply.
-
Catalyst Poisoning:
-
Source of Poisoning: The starting material, 1,2-dinitro-3,4,5-trifluorobenzene, or the solvent may contain impurities that poison the catalyst. Sulfur compounds are notorious catalyst poisons.
-
Solution: Ensure the purity of your starting materials and solvents. If you suspect poisoning, you may need to increase the catalyst loading or purify your starting dinitro compound.
-
-
Insufficient Hydrogen:
-
Pressure Drop: In a batch reactor, ensure that the hydrogen pressure is maintained throughout the reaction.
-
Mass Transfer Limitation: If the reaction is not stirred adequately, the catalyst may not have sufficient access to hydrogen.
-
Question 4: My final product is highly colored, even after purification. What is the source of this color and how can I remove it?
Answer:
Aromatic diamines are prone to oxidation, which can result in the formation of colored impurities.
-
Source of Color:
-
Oxidation: Exposure of the final product to air can lead to the formation of quinone-imine type structures, which are often highly colored.
-
Azo/Azoxy Impurities: As mentioned earlier, these can form during the reduction and are colored.
-
-
Removal and Prevention:
-
Purification: Column chromatography on silica gel is an effective method for removing these colored impurities. A gradient elution with a mixture of hexanes and ethyl acetate is typically used.
-
Inert Atmosphere: Handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Storage: Store the product in a cool, dark place under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route to 1,2-dinitro-3,4,5-trifluorobenzene?
A1: A common route involves the nitration of a suitable trifluorobenzene derivative. One plausible approach is the nitration of 3,4,5-trifluoroaniline or a protected version like 3,4,5-trifluoroacetanilide, followed by further functional group manipulations. For instance, nitration of 2,3,4-trifluoroacetanilide has been reported to produce 6-nitro-2,3,4-trifluoroacetanilide, which can be a precursor.[5] A second nitration, likely under more forcing conditions, would be required to introduce the second nitro group.
Q2: What is the best catalyst for the reduction of 1,2-dinitro-3,4,5-trifluorobenzene?
A2: While Pd/C is a very common hydrogenation catalyst, for this specific substrate, a less aggressive catalyst is recommended to minimize the risk of hydrodefluorination. 5% Platinum on carbon (Pt/C) is a good starting point. Some literature also suggests that ruthenium-based catalysts can be effective for the hydrogenation of aromatic nitro compounds.[4][6]
Q3: How can I effectively monitor the progress of the hydrogenation reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate). The starting dinitro compound will be less polar than the final diamine product. The reaction is complete when the spot corresponding to the starting material has disappeared. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the key safety considerations for this synthesis?
A4:
-
Nitration: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. Use a well-controlled addition rate and an ice bath to manage the temperature.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your reaction is carried out in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment. The catalyst itself (especially Pd/C) can be pyrophoric when dry and saturated with hydrogen. Handle it with care, preferably wet with solvent.
-
Aromatic Amines: The final product, like many aromatic amines, should be considered toxic and handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dinitro-3,4,5-trifluorobenzene (Proposed)
This is a proposed protocol based on general nitration procedures and should be optimized for safety and efficiency.
-
To a stirred solution of 3,4,5-trifluoronitrobenzene (1 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford 1,2-dinitro-3,4,5-trifluorobenzene.
Protocol 2: Synthesis of this compound
-
To a solution of 1,2-dinitro-3,4,5-trifluorobenzene (1 eq) in ethanol or ethyl acetate, add 5% Pt/C (5-10 mol% Pt).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi, or as optimized).
-
Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Visualizations
Diagram 1: Synthetic Pathway and Key Side Reactions
References
Technical Support Center: 3,4,5-Trifluorobenzene-1,2-diamine
Welcome to the technical support guide for 3,4,5-Trifluorobenzene-1,2-diamine (CAS RN: 168966-54-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this versatile fluorinated building block. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, its integrity is paramount to the success of your research.[1] This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and storage of this compound.
1. What are the primary applications of this compound?
This compound is a highly valuable intermediate in organic synthesis. Its trifluorinated aromatic ring is particularly useful in the development of drugs targeting the central nervous system, as it can enhance bioavailability and metabolic stability.[1] It is also a key component in the creation of advanced materials like liquid crystals and organic semiconductors, where its unique electronic properties contribute to improved performance.[1] In the field of agrochemical research, it is utilized to develop novel herbicides and pesticides.[1] A primary application is in the synthesis of substituted benzimidazoles, a scaffold found in many biologically active compounds.[2][3][4]
2. What are the key safety hazards associated with this compound?
As with many aromatic amines, this compound should be handled with care. Aromatic amines as a class can be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction. Some aromatic amines are suspected of causing genetic defects and may be carcinogenic. It's crucial to consult the Safety Data Sheet (SDS) for specific hazard information.
3. What are the recommended storage conditions for this compound?
To maintain the integrity and purity of this compound, it is essential to adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation processes. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The amine functional groups are susceptible to oxidation. An inert atmosphere prevents reaction with atmospheric oxygen. |
| Light | Protect from light | Aromatic amines can be light-sensitive and may degrade upon exposure to UV or visible light. |
| Container | Tightly sealed, appropriate container | Prevents contamination and exposure to moisture and air. |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Visual Inspection and Purity Assessment
Question: My this compound has changed color. Is it still usable?
A change in color, typically to a darker shade (e.g., yellow, brown, or purple), is a common indicator of degradation in aromatic amines. This is often due to oxidation. While a slight color change may not significantly impact some reactions, it is a sign of impurity. For sensitive applications, such as in late-stage pharmaceutical synthesis, using discolored material is not recommended.
Workflow for Assessing a Discolored Sample:
Caption: Decision workflow for handling discolored this compound.
Question: How can I assess the purity of my this compound?
A multi-technique approach is often the most comprehensive for purity analysis.
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities. | Use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like TFA or formic acid). A UV detector set to an appropriate wavelength will be effective. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of the main component's mass. | Ensure the compound is thermally stable enough for GC analysis. Derivatization may be necessary in some cases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities with distinct proton or fluorine signals. | ¹H and ¹⁹F NMR are particularly useful. Quantitative NMR (qNMR) with an internal standard can provide a highly accurate purity assessment. |
Solubility Issues
Question: I'm having trouble dissolving this compound. What solvents are recommended?
While specific quantitative solubility data is not extensively published, the following table provides general guidance on suitable solvents. Empirical testing on a small scale is always recommended.
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Generally Good | Often used as reaction solvents for this type of compound. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Good | THF is a common choice for many organic reactions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Solubility may vary; gentle heating might be required. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The presence of the amine groups allows for hydrogen bonding. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Increased temperature will likely improve solubility. |
| Non-polar Alkanes | Hexanes, Heptane | Poor | Generally not suitable as primary solvents. |
| Water | Slightly Soluble | As with many organic molecules, solubility in water is limited but may be enhanced at acidic pH due to protonation of the amine groups. |
Troubleshooting Tip: If you encounter solubility issues, try gentle warming or sonication. For reactions, starting with a slurry and observing dissolution as the reaction progresses is also a valid strategy, provided the undissolved material does not interfere with the reaction kinetics.
Reaction-Specific Problems
Question: I am trying to perform a monosubstitution reaction on one of the amine groups, but I am getting a significant amount of the disubstituted product. How can I improve the selectivity?
This is a common challenge when working with diamines. The initial monosubstituted product can sometimes be more nucleophilic than the starting material, leading to a second reaction.
Strategies to Favor Monosubstitution:
-
Use of a Large Excess of the Diamine: By significantly increasing the molar ratio of the diamine to the electrophile, you statistically favor the reaction of the electrophile with the more abundant starting material. However, this will require a more involved purification to remove the unreacted diamine.
-
Slow Addition of the Electrophile: Adding the electrophile slowly, often at a reduced temperature, helps to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of a second reaction with the monosubstituted product.
-
In-situ Mono-protonation: The two amino groups have different basicities. By adding one equivalent of a strong acid (like HCl), you can selectively protonate the more basic amine, effectively protecting it and allowing the reaction to occur on the other amine.
Experimental Protocol: Selective Monobenzoylation
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (0.95 eq) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and proceed with standard workup and purification.
Caption: Workflow for selective monosubstitution.
Question: My benzimidazole synthesis from this compound and an aldehyde is giving low yields. What can I do to optimize it?
The condensation of o-phenylenediamines with aldehydes is a common method for synthesizing benzimidazoles.[2][5][6] The electron-withdrawing nature of the fluorine atoms on the benzene ring can reduce the nucleophilicity of the amine groups, potentially slowing down the reaction.
Optimization Strategies for Benzimidazole Synthesis:
-
Catalyst: The reaction is often catalyzed by an acid. If you are using a weak acid, consider switching to a stronger one like p-toluenesulfonic acid (p-TSA).
-
Solvent: While polar aprotic solvents like DMF or DMSO can be effective, sometimes running the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium towards the product.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.
-
Oxidant: An oxidative cyclization step is often involved. Ensure you have an appropriate oxidant in your reaction system if the aldehyde is not being used to generate the oxidant in situ.
Section 3: References
-
MySkinRecipes. This compound. --INVALID-LINK--
-
PMC. Recent achievements in the synthesis of benzimidazole derivatives. --INVALID-LINK--
-
Organic Chemistry Portal. Benzimidazole synthesis. --INVALID-LINK--
-
ResearchGate. Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued). --INVALID-LINK--
-
Benchchem. Application Notes and Protocols: Synthesis of Benzimidazoles using 4-(Difluoromethoxy)benzene-1,2-diamine. --INVALID-LINK--
-
MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). --INVALID-LINK--
-
PMC. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Common impurities in 3,4,5-Trifluorobenzene-1,2-diamine and their removal
Introduction: 3,4,5-Trifluorobenzene-1,2-diamine is a critical building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its trifluorinated aromatic core is instrumental in enhancing the metabolic stability and bioavailability of target molecules. However, the synthetic route to this diamine can introduce a variety of impurities that may compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and detailed protocols to help researchers identify and remove these common impurities, ensuring the high quality required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude this compound sample?
The impurity profile of your sample is heavily dependent on its synthetic pathway, which typically involves the reduction of a dinitro or a nitro-amino precursor. Based on this, you can anticipate several classes of impurities:
-
Partially Reduced Intermediates: The reduction of aromatic nitro groups proceeds in stages. Incomplete reactions can leave behind nitroso or hydroxylamine intermediates. These are often highly colored and reactive.
-
Starting Material Carryover: Unreacted 1,2-dinitro-3,4,5-trifluorobenzene or 2-amino-3,4,5-trifluoronitrobenzene are common impurities if the reduction is not driven to completion.
-
Regioisomeric Impurities: During the synthesis of the precursors, isomeric forms of trifluorobenzene may be generated. For example, impurities like 1,2,4-trifluorobenzene can be inadvertently carried through the synthetic sequence, leading to regioisomers of the final diamine, such as 4,5,6-Trifluorobenzene-1,2-diamine.[2][3] The separation of these isomers can be particularly challenging due to their similar physical properties.
-
Products of Side Reactions: The reduction of aromatic nitro compounds, especially under harsh conditions, can lead to the formation of dimeric species like azoxy, azo, and hydrazo compounds. These are often intensely colored impurities.
-
Oxidation/Decomposition Products: Aromatic diamines are susceptible to oxidation, especially when exposed to air and light.[4] This can lead to the formation of colored, polymeric materials that are often difficult to characterize and remove. The product should be stored under an inert atmosphere and protected from light to minimize degradation.[1]
Q2: My sample of this compound is dark brown/red, not off-white. What does this coloration indicate?
This is a very common issue. The dark coloration almost always points to the presence of oxidation products or trace amounts of highly conjugated impurities like azo or azoxy compounds.[4] Aromatic diamines are notoriously easy to oxidize. Even trace amounts of these colored byproducts can give the entire batch a dark appearance. While the bulk purity might still be reasonably high (>95%), these colored impurities can interfere with subsequent reactions and are often a sign of product instability. Immediate purification is recommended to prevent further degradation.
Q3: What are the best initial steps to assess the purity of my sample?
Before attempting a large-scale purification, a quick purity assessment is crucial for developing an effective strategy.
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Run the TLC on a silica gel plate using a solvent system like Hexane:Ethyl Acetate or Dichloromethane:Methanol. The presence of multiple spots indicates impurities. Streaking or tailing of the main spot is a classic sign of the strong interaction between the basic amine and the acidic silica gel, forewarning of challenges with silica gel chromatography.[5]
-
¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance provides a more quantitative picture. Proton NMR can help identify residual solvents and organic impurities. Given the trifluorinated nature of the molecule, ¹⁹F NMR is an exceptionally powerful tool for identifying regioisomeric impurities, which may be difficult to resolve by other means.
-
High-Performance Liquid Chromatography (HPLC): For a precise quantitative assessment, reversed-phase HPLC is the gold standard. It can effectively separate the main compound from various impurities and provide an accurate percentage of purity.[6]
Troubleshooting Guide for Purification
This section addresses specific problems you may encounter during the purification process.
Issue 1: Severe Tailing and Poor Recovery during Silica Gel Column Chromatography
-
Root Cause: This is the most frequent problem encountered when purifying amines. The nitrogen atoms' lone pair of electrons act as a Lewis base, while the silanol groups (Si-OH) on the surface of silica gel are acidic. This strong acid-base interaction causes the diamine to bind tightly to the stationary phase, resulting in broad, tailing peaks and, in severe cases, irreversible adsorption and loss of product.[5]
-
Solutions:
-
Mobile Phase Modification: The most common solution is to "neutralize" the silica surface by adding a small amount of a competing base to your eluent. A typical mobile phase would be Dichloromethane:Methanol (e.g., 98:2 v/v) with the addition of 0.5-1% triethylamine (TEA) or ammonium hydroxide. The competing base will occupy the acidic sites on the silica, allowing your diamine to elute more symmetrically.[5]
-
Alternative Stationary Phases: If mobile phase modification is insufficient, switch to a less acidic or a basic stationary phase.
-
Basic Alumina: Alumina is generally more basic than silica and can be a good alternative.
-
Amine-Functionalized Silica (KP-NH): This is often the best choice. These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the amine compound, preventing strong interactions and leading to excellent peak shape and recovery.[5][7]
-
-
Issue 2: The Product Degrades or Changes Color During the Purification Process
-
Root Cause: Your diamine is likely oxidizing during the purification workflow. This can be exacerbated by prolonged exposure to air, heat (during solvent evaporation), or chlorinated solvents that may contain trace acidic impurities.
-
Solutions:
-
Use Fresh, High-Purity Solvents: Ensure your solvents are free of peroxides and acidic contaminants.
-
Minimize Exposure to Air: During column chromatography, keep the column covered. When evaporating solvents on a rotary evaporator, consider back-filling the flask with an inert gas like nitrogen or argon.
-
Avoid Excessive Heat: Concentrate your fractions at the lowest practical temperature (e.g., <40°C) to prevent thermal degradation.
-
Work Quickly: Plan your purification so that the compound spends the minimum amount of time in solution and exposed to potential contaminants.
-
Issue 3: Recrystallization Fails or Results in Very Low Yield
-
Root Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. If the yield is low, it could be because the compound is too soluble in the chosen solvent even at cold temperatures, or the impurities are co-crystallizing with the product.
-
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, isopropanol, water) on a small scale. A two-solvent system (one in which the compound is soluble and one in which it is not) often provides the best results. For example, dissolving the crude material in a minimal amount of a hot solvent like isopropanol and then slowly adding a non-solvent like water or hexane until turbidity appears can induce crystallization upon cooling.
-
Charcoal Treatment: If the low yield is due to colored, polymeric impurities inhibiting crystal growth, a hot filtration step with activated charcoal can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, simmer briefly, and then filter the hot solution through a pad of Celite to remove the charcoal and adsorbed impurities before allowing the filtrate to cool and crystallize.
-
Data & Methods
Summary of Impurities and Removal Strategies
| Impurity Type | Likely Source | Recommended Primary Removal Method | Secondary Method |
| Partially Reduced Intermediates | Incomplete reduction of nitro groups | Column Chromatography | Recrystallization |
| Unreacted Starting Material | Incomplete reaction | Column Chromatography | Recrystallization |
| Regioisomeric Diamines | Isomeric impurities in precursors | Preparative HPLC or careful Column Chromatography | Fractional Recrystallization |
| Azo/Azoxy Compounds | Dimerization side reactions during reduction | Column Chromatography with charcoal treatment | Recrystallization |
| Oxidation/Polymerization Products | Exposure to air, light, or heat | Column Chromatography (may be irreversible) / Charcoal Treatment | --- |
| Residual Solvents | Final work-up or previous purification | High-vacuum drying | --- |
Visualized Workflows and Concepts
Caption: Workflow for selecting a purification strategy.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 4. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for 3,4,5-Trifluorobenzene-1,2-diamine
Introduction
Welcome to the technical resource for 3,4,5-Trifluorobenzene-1,2-diamine (CAS No. 168966-54-9). This molecule is a critical building block in modern drug discovery and materials science.[1] Its trifluorinated benzene ring enhances metabolic stability and bioavailability in pharmaceutical intermediates, while its unique electronic properties are valuable for creating advanced organic materials.[1] However, the reactivity of the ortho-diamine system, combined with the strong electron-withdrawing effects of the fluorine atoms, presents unique challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction conditions and ensure successful outcomes.
Section 1: Frequently Asked Questions (FAQs) - General Handling and Properties
This section addresses common queries regarding the physical properties, storage, and handling of this compound.
Q1: What are the key physical properties of this compound?
A1: Understanding the fundamental properties is the first step to successful experimentation. Key data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 168966-54-9 | [2] |
| Molecular Formula | C₆H₅F₃N₂ | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 264.1 ± 35.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [1][2] |
Q2: How should I properly store and handle this compound to prevent degradation?
A2: This compound is sensitive to oxidation and light. The two amino groups are susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the compound's reactivity.[3] Proper storage is critical for maintaining its integrity.
-
Storage Conditions: Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Light Protection: Keep the container tightly sealed and protected from light.[1][2]
-
Handling: When handling, minimize exposure to air. Use in a well-ventilated area or a fume hood.[4][5] It is advisable to weigh out the required amount quickly and reseal the container promptly under an inert gas blanket.
Q3: Is this compound hazardous? What safety precautions are necessary?
A3: Yes, appropriate safety measures must be taken. While specific toxicology data for this exact compound is limited, related aromatic amines and fluorinated compounds require careful handling.[3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Use only in a well-ventilated area or chemical fume hood to avoid inhalation of dust or vapors.[4]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[4] Seek medical attention if irritation or other symptoms persist.
Section 2: Troubleshooting Guide - Common Reaction Issues
This section is designed to help you diagnose and resolve specific problems encountered during reactions involving this compound, particularly in common condensation and cyclization reactions.
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A4: Low yield is a frequent issue stemming from several potential factors. The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the amine groups, making them less reactive than non-fluorinated analogs.
Troubleshooting Low Yield
| Potential Cause | Scientific Rationale | Recommended Solution |
|---|---|---|
| Starting Material Degradation | The diamine can oxidize upon exposure to air, forming inactive impurities that disrupt stoichiometry. | Verify the purity of your starting material. If it has darkened in color, consider purification by recrystallization or column chromatography before use. Always store under an inert atmosphere.[1] |
| Insufficient Reaction Temperature | The reduced nucleophilicity of the amines may require higher activation energy for the reaction to proceed at a reasonable rate. | Increase the reaction temperature. Consider switching to a higher-boiling aprotic polar solvent like DMF or DMSO, which can facilitate reactions requiring higher temperatures.[6] |
| Inappropriate Solvent | Poor solubility of reactants or unfavorable solvent-reactant interactions can hinder the reaction. | Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature. Aprotic polar solvents (DMF, DMSO) are often effective for condensation reactions.[6] For some reactions, protic solvents like ethanol can participate in hydrogen bonding and may be suitable.[7] |
| Presence of Oxygen or Water | Oxygen can cause oxidative side reactions, while water can interfere with condensation reactions by hydrolyzing intermediates or reactants. | Degas the solvent before use (e.g., by sparging with nitrogen or argon). Run the reaction under a strict inert atmosphere. Use anhydrous solvents and reagents if the reaction is water-sensitive.[8] |
A logical workflow for diagnosing low yield can be visualized as follows:
Q5: I'm observing multiple unexpected spots on my TLC plate. What are the common side products?
A5: The primary side reactions involve oxidation. The ortho-diamine moiety can be oxidized to form quinone-diimine type structures, which are often highly colored. Another possibility, especially at high temperatures, is self-condensation or polymerization.
-
Oxidation: To mitigate this, rigorously exclude air from your reaction vessel. Purge the vessel with nitrogen or argon, and maintain a positive pressure of inert gas throughout the reaction.[8]
-
Solvent Reactivity: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to unwanted byproducts.[9] If you suspect this, consider using an alternative high-boiling solvent like DMSO or sulfolane.
Q6: How do I effectively purify the final product?
A6: The purification strategy depends on the nature of your product.
-
Column Chromatography: This is a very common and effective method. Given the fluorine atoms and likely presence of nitrogen in your product, the polarity will vary. A typical starting point for silica gel chromatography would be an ethyl acetate/hexane or dichloromethane/methanol solvent system.[8]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find a system where your product is soluble when hot but sparingly soluble when cold.
-
Distillation: For liquid products, distillation under reduced pressure may be an option, but care must be taken to avoid thermal decomposition.[10]
Section 3: Experimental Protocols
The following section provides a detailed, generalized protocol for a common application of this compound: the synthesis of a benzimidazole derivative through condensation with an aldehyde. This protocol should be seen as a starting point for optimization.
Protocol: Synthesis of a 2-Substituted-4,5,6-Trifluorobenzimidazole
This protocol describes the condensation of this compound with an aromatic aldehyde in the presence of an oxidizing agent to form the corresponding benzimidazole. This is a widely used reaction for preparing heterocyclic scaffolds in medicinal chemistry.[8][11]
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., benzaldehyde) (1.05 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) or similar mild oxidant (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir until the diamine is fully dissolved. Add the aromatic aldehyde (1.05 eq) followed by sodium metabisulfite (2.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure benzimidazole product.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for 3,4,5-Trifluorobenzene-1,2-diamine Reactions
Welcome to the technical support center for 3,4,5-Trifluorobenzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals, particularly benzimidazole derivatives, its unique electronic properties present both opportunities and challenges.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Core Concepts & Pre-Reaction Checklist
Before initiating any reaction, understanding the inherent properties of this compound is critical for success.
Frequently Asked Questions: Reagent Properties
Q1: How do the three fluorine atoms on the benzene ring affect the reactivity of the amine groups?
A1: The three fluorine atoms are strongly electron-withdrawing via the inductive effect.[3] This significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the diamine. The result is a marked decrease in the basicity and nucleophilicity of the amine groups compared to non-fluorinated anilines.[4][5] This electronic feature is the root cause of many common issues, such as slow or incomplete reactions, and necessitates specific catalytic or thermal conditions to drive reactions to completion.[6]
Q2: What are the essential storage and handling procedures for this compound?
A2: This reagent is susceptible to oxidation, which can lead to colored impurities and reduced reactivity. Proper handling is non-negotiable. It should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Before use, ensure the reagent is warmed to room temperature under inert gas to prevent condensation of atmospheric moisture onto the solid.
Q3: My starting material has a slight pink or brown discoloration. Can I still use it?
A3: Discoloration often indicates oxidation. While minor discoloration may not completely inhibit the reaction, it is a significant source of impurities that can complicate purification and lower yields. We strongly recommend using material that is off-white to light tan. If you must proceed, consider a pre-reaction purification step such as a short plug of silica gel (eluting with a non-polar solvent mixture) or recrystallization, always under an inert atmosphere.
Pre-Reaction Checklist
Use this table to ensure your experiment is set up for success before adding any reagents.
| Parameter | Requirement | Rationale & Causality |
| Diamine Purity | >97%, off-white solid | Prevents introduction of isomeric or oxidative impurities that can lead to complex product mixtures.[7] |
| Reaction Partner Purity | >98% (Aldehyde/Carboxylic Acid) | Impurities in the electrophile are a direct path to side products. |
| Solvent Quality | Anhydrous grade (<50 ppm H₂O) | Water can hydrolyze intermediates (e.g., Schiff bases) and compete with the diamine as a nucleophile. |
| Atmosphere | Inert (Argon or Nitrogen) | The electron-rich diamine is prone to oxidation, which is often accelerated by heat. |
| Glassware | Oven or flame-dried | Removes adsorbed water from glass surfaces, crucial for maintaining anhydrous conditions. |
Section 2: Troubleshooting Benzimidazole Synthesis
The most common application for this compound is its condensation with aldehydes or carboxylic acids to form 5,6,7-trifluorobenzimidazoles, a reaction often referred to as the Phillips condensation.
Workflow for Benzimidazole Synthesis
Below is a generalized workflow for the synthesis and analysis of a 2-substituted-5,6,7-trifluorobenzimidazole.
Caption: General experimental workflow for acid-catalyzed benzimidazole synthesis.
Problem 1: Low or No Product Yield
This is the most frequently encountered issue, directly linked to the reduced nucleophilicity of the diamine.
Q: I've mixed my diamine and aldehyde in ethanol and refluxed for 24 hours, but TLC/LC-MS shows mostly unreacted starting materials. What's wrong?
A: Your reaction likely lacks the necessary activation. The electron-withdrawing fluorine groups make the diamine a poor nucleophile, and the aldehyde is not electrophilic enough to react efficiently without help.
-
Primary Solution: Acid Catalysis. The mechanism for benzimidazole formation involves two key steps: (1) formation of a Schiff base intermediate, and (2) intramolecular cyclization followed by dehydration/oxidation. An acid catalyst is crucial for activating the aldehyde's carbonyl group, making it significantly more electrophilic and accelerating the initial nucleophilic attack.
| Catalyst | Typical Loading | Notes |
| p-Toluenesulfonic acid (p-TSA) | 10-20 mol% | A strong, non-nucleophilic acid. Effective and widely used.[8] |
| Acetic Acid (AcOH) | Can be used as solvent | Serves as both catalyst and solvent. The reaction is typically run at high temperatures (e.g., 120°C).[9] |
| Formic Acid | Can be used as solvent | Can also serve as a source for C-2 unsubstituted benzimidazoles.[10][11] |
-
Secondary Solution: Increase Thermal Energy. If catalysis is insufficient, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Consider switching to a higher-boiling solvent like DMF or toluene, but always be mindful of potential side reactions.
Troubleshooting Tree: Low Yield
Use this decision tree to diagnose and solve low-yield issues systematically.
Caption: A decision tree for troubleshooting low-yield benzimidazole reactions.
Problem 2: Complex Reaction Mixture & Impurities
Q: My reaction produces the desired product, but it's contaminated with several side products that are difficult to separate. What causes this?
A: Impurity formation can stem from the starting materials, side reactions, or product degradation.
-
Cause A: Incomplete Cyclization. The Schiff base (imine) intermediate may be stable under your reaction conditions and fail to cyclize.
-
Diagnosis: Look for a mass signal corresponding to [Diamine + Aldehyde - H₂O] and the absence of the benzimidazole NH proton in the ¹H NMR spectrum.
-
Solution: Ensure sufficient acid catalyst is present and increase the reaction time or temperature to promote the cyclization step.
-
-
Cause B: Oxidative Degradation. As mentioned, the diamine is sensitive to air.
-
Diagnosis: The appearance of dark, tarry materials in the reaction vessel. The product mixture may contain multiple highly colored, high-molecular-weight impurities.
-
Solution: Rigorously maintain an inert atmosphere throughout the reaction and workup. Degas the solvent before use by sparging with argon or using a freeze-pump-thaw cycle.
-
-
Cause C: Solvent-Mediated Side Reactions. Some solvents can participate in the reaction. For instance, DMF can be a source of dimethylamine under basic conditions or at high temperatures, which can lead to unwanted nucleophilic aromatic substitution.[12]
-
Diagnosis: Unexplained byproducts containing dimethylamino groups.
-
Solution: If suspicious byproducts are observed, switch to a more inert solvent such as toluene, xylene, or dioxane.
-
Problem 3: Purification Challenges
Q: I've isolated my crude product, but it streaks badly on a silica gel column, or I get poor recovery. How can I purify my fluorinated benzimidazole effectively?
A: Fluorinated heterocycles can present unique purification challenges due to their polarity and potential interactions with the stationary phase.
-
Issue: Interaction with Silica Gel. The basic nitrogen atoms of the benzimidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor separation. Some sensitive compounds may even decompose.[13]
-
Solution 1: Deactivate the Silica. Prepare the column slurry with the eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or a C18-functionalized silica (reverse phase) for particularly stubborn separations.
-
Solution 3: Recrystallization. This is often the best method for obtaining highly pure material. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, chloroform).[13]
-
Section 3: Key Experimental Protocol
Protocol: Synthesis of 2-Phenyl-5,6,7-trifluoro-1H-benzimidazole
This protocol is a representative example of an acid-catalyzed condensation.
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.62 g, 10.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon for 15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add glacial acetic acid (40 mL), followed by benzaldehyde (1.07 g, 1.02 mL, 10.1 mmol).
-
Reaction: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into an ice-cold, saturated solution of sodium bicarbonate (200 mL) to neutralize the acetic acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization from an ethanol/water mixture to yield the product as a white or off-white solid.[9]
Section 4: Analytical Workflow & Characterization
Proper analytical characterization is essential to confirm the structure and purity of your final product.
| Technique | Purpose | Key Observations for 2-Aryl-5,6,7-trifluorobenzimidazoles |
| ¹H NMR | Structural Confirmation | - NH Proton: A broad singlet, typically >12 ppm.[14] - Aromatic Protons: Signals for the 2-aryl substituent and the single proton on the benzimidazole core (H-4). |
| ¹⁹F NMR | Isomer & Purity Check | Three distinct signals for the three fluorine atoms. The presence of unexpected fluorine signals can indicate isomeric impurities from the starting diamine. |
| ¹³C NMR | Carbon Skeleton | Confirms the number of unique carbons. C-F couplings can be complex but are highly diagnostic. |
| LC-MS | Purity & MW Confirmation | Provides the molecular weight of the product ([M+H]⁺) and allows for quantitative purity assessment via peak area. |
| HPLC | Quantitative Purity | Used to determine the final purity percentage of the isolated material. A standard method would use a C18 column with a water/acetonitrile mobile phase.[15] |
References
- 1. This compound [myskinrecipes.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 3,4,5-Trifluorobenzene-1,2-diamine
Introduction: 3,4,5-Trifluorobenzene-1,2-diamine (CAS: 168966-54-9) is a critical building block in modern synthetic chemistry. Its trifluorinated aromatic core is leveraged by medicinal and materials chemists to enhance properties such as metabolic stability, bioavailability, and electronic performance in target molecules.[1] It is a key intermediate for a range of compounds, from pharmaceuticals targeting the central nervous system to advanced organic semiconductors.[1] However, like many ortho-phenylenediamines, its utility is matched by its sensitivity. This guide provides in-depth troubleshooting and practical advice to address the stability challenges researchers may encounter, ensuring reliable and reproducible experimental outcomes.
Part 1: FAQs on Stability, Handling, and Storage
This section addresses the most common questions regarding the stability and handling of this compound. The underlying principle for its handling is the mitigation of oxidation, a common failure point for electron-rich aromatic diamines.
Q1: What are the ideal storage conditions for this compound and why?
A: The compound must be stored under a controlled environment to prevent degradation. The recommended conditions are:
-
Temperature: 2-8°C (refrigerated).[1] Lowering the temperature slows the rate of potential decomposition reactions.
-
Atmosphere: Under an inert gas (Nitrogen or Argon).[1][2] The primary degradation pathway is oxidation of the electron-rich amine groups by atmospheric oxygen. An inert atmosphere displaces oxygen, significantly prolonging shelf life.
-
Light: Protected from light.[1][2] Aromatic amines can be photosensitive, and exposure to light, particularly UV, can catalyze the formation of colored radical species that lead to polymerization and discoloration.
Storing the compound in a sealed vial, wrapped in aluminum foil or in an amber vial, inside a refrigerator and backfilled with nitrogen is the gold standard.
Q2: My solid this compound has turned from off-white to dark brown/purple. What happened, and is it still usable?
A: This color change is a classic indicator of oxidation. The amine groups are susceptible to air oxidation, forming highly conjugated, colored quinone-diimine type structures. These initial products can further polymerize, resulting in the dark, often intractable, appearance.
Usability depends on your application:
-
For non-sensitive, robust reactions: If you only require the basic scaffold and the subsequent steps involve vigorous purification, you might proceed after a purity check (e.g., TLC, ¹H NMR). However, expect lower yields.
-
For sensitive, high-purity applications (e.g., drug development, materials science): Do not use discolored material directly. The impurities can interfere with catalysis, lead to complex side-product profiles, and compromise the integrity of your final compound. Purification is mandatory, or using a fresh, unopened batch is highly recommended.
Q3: What is the best practice for weighing and handling this compound on the bench?
A: Minimize exposure to air and light.
-
Preparation: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: For routine use, weigh the required amount quickly and immediately reseal and purge the container with inert gas. For highly sensitive reactions, weighing should be performed inside a glovebox or by using a "nitrogen-stream" technique on the bench, where a gentle flow of nitrogen is directed over the solid during handling.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves. Aromatic amines as a class can be irritants and may be harmful if they come into contact with skin.[3][4]
Q4: Can I store this compound in solution? What solvents are recommended?
A: Long-term storage in solution is strongly discouraged. The increased molecular mobility in solution accelerates degradation compared to the solid state. If you must prepare a stock solution, do so immediately before use.
-
Recommended Solvents: Use dry, deoxygenated aprotic solvents such as Dioxane, Tetrahydrofuran (THF), or Toluene.
-
Solvents to Avoid for Storage: Avoid protic solvents (e.g., methanol, ethanol) as they can participate in side reactions. Halogenated solvents (e.g., DCM, Chloroform) may contain acidic impurities that can form salts with the diamine, affecting its reactivity.
Part 2: Troubleshooting Guide for Quinoxaline Synthesis
A primary application of ortho-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines.[5][6] Stability issues with the diamine are a frequent cause of reaction failure.
Scenario: My reaction between this compound and a 1,2-diketone is yielding a dark, tarry mixture with very low yields of the desired quinoxaline.
Use the following table to diagnose and solve the issue.
| Symptom | Possible Cause | Recommended Action & Scientific Rationale |
| Reaction turns dark immediately upon adding reagents. Final product is a complex mixture or tar. | Oxidized Diamine Starting Material. | Action: Check the color of your solid diamine. If it is not off-white/light tan, purify it via the protocol below or use a new batch. Rationale: Oxidized diamine impurities (quinone-diimines) are highly reactive and can catalyze polymerization and side reactions, leading to intractable tars. |
| Low conversion to product; starting material remains. Reaction mixture darkens over time. | Presence of Atmospheric Oxygen in the Reaction. | Action: Use a robust inert atmosphere technique. Degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 min) and run the entire reaction under a positive pressure of nitrogen or argon. Rationale: Even trace oxygen can be sufficient to initiate the oxidation cascade, especially if the reaction is heated. The diamine is most vulnerable when dissolved in the reaction solvent. |
| Inconsistent yields between batches. | Inconsistent Quality of Diamine. | Action: Implement a quality control (QC) check on new bottles of the diamine. Run a quick TLC or ¹H NMR to confirm purity before use. Rationale: Batch-to-batch variability can occur. A simple QC step ensures that your starting material meets the required specifications for your sensitive synthesis. |
| Formation of a white precipitate upon adding the diamine to an acidic catalyst solution. | Protonation of the Diamine. | Action: This is often expected if an acid catalyst is used. Ensure the subsequent steps (e.g., addition of the diketone and heating) are followed correctly. If the salt is insoluble and prevents the reaction, consider a different catalyst system or solvent. Rationale: The amine groups are basic and will be protonated by acids. While often a necessary part of the catalytic cycle, excessive protonation or precipitation of the salt can inhibit the reaction. |
Logical Workflow for Troubleshooting
The following diagram outlines a decision-making process for troubleshooting failed reactions involving this compound.
Caption: Troubleshooting workflow for quinoxaline synthesis.
Part 3: Key Protocols & Methodologies
Protocol 1: Purification of Discolored this compound
This protocol uses activated charcoal to remove colored, polymeric impurities, followed by recrystallization.
Safety: Perform all steps in a fume hood with appropriate PPE.
-
Dissolution: In a flask, dissolve the discolored diamine (e.g., 5.0 g) in a minimal amount of hot toluene (approx. 50-100 mL). Use a magnetic stirrer and hot plate.
-
Decolorization: To the hot, dark solution, carefully add a small amount of activated charcoal (approx. 0.5 g, or 10% by weight).
-
Causality Note: Activated charcoal has a high surface area that adsorbs the large, planar, conjugated impurity molecules responsible for the color.
-
-
Hot Filtration: Stir the mixture at ~90-100°C for 10-15 minutes. While hot, filter the solution through a pad of Celite® in a pre-heated funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath (0-4°C) for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified, off-white crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any residual toluene.
-
Drying: Dry the crystals under high vacuum. Store immediately under an inert atmosphere as described in the FAQ section.
Protocol 2: General Procedure for Robust Quinoxaline Synthesis
This method emphasizes inert atmosphere techniques to prevent stability-related failures.
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Preparation:
-
In the flask, add this compound (1.0 eq).
-
Add the 1,2-dicarbonyl compound (1.0 eq).
-
Add the chosen solvent (e.g., ethanol or acetic acid), which has been previously degassed by sparging with nitrogen for 30 minutes.
-
-
Reaction:
-
If the reaction requires a catalyst (e.g., a few drops of acetic acid), add it at this stage.
-
Heat the reaction mixture to the required temperature (often reflux) under a positive pressure of nitrogen.
-
Monitor the reaction by TLC until the diamine starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by standard methods, such as recrystallization or flash column chromatography, to yield the pure quinoxaline product.
-
Visualization of Diamine Degradation
The primary instability is oxidation, which can be visualized as a multi-step process.
Caption: Simplified pathway for oxidative degradation.
References
Technical Support Center: Recrystallization of 3,4,5-Trifluorobenzene-1,2-diamine
This guide is designed for researchers, scientists, and professionals in drug development who are working with 3,4,5-Trifluorobenzene-1,2-diamine. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful purification of this compound through recrystallization. Our approach is grounded in established chemical principles and extensive laboratory experience.
I. Understanding the Molecule: Key Considerations for Recrystallization
This compound possesses a unique combination of a relatively nonpolar aromatic ring and two polar amine functional groups. The fluorine atoms also contribute to the molecule's polarity and electronic properties. This structure dictates its solubility behavior, which is the cornerstone of developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point; polar solvents will interact more strongly with the amine groups, while nonpolar solvents will interact with the benzene ring.[1][2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1][3][4]
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: Due to the absence of specific literature on the recrystallization of this exact compound, an empirical approach to solvent selection is necessary. A good starting point is to test a range of solvents with varying polarities. Based on the structure of this compound, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.
Q2: How do the fluorine atoms on the benzene ring affect solvent choice?
A2: The highly electronegative fluorine atoms can influence the solubility of the compound. They can participate in hydrogen bonding and alter the overall polarity of the molecule. This may enhance solubility in moderately polar solvents.
Q3: Can I use a mixed solvent system?
A3: Absolutely. A mixed solvent system, often comprising a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can be very effective for recrystallization.[5] The "good" solvent is used to dissolve the compound, and the "poor" solvent is then added to induce crystallization.
III. Experimental Protocol: Solvent Selection and Recrystallization
This protocol outlines the steps for determining an appropriate recrystallization solvent and then using it to purify this compound.
Part A: Solvent Screening
-
Preparation: Place a small amount (10-20 mg) of the crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a few drops of a different solvent from the list in the table below. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[6]
-
Heating: Gently heat the test tubes containing the undissolved solid. A suitable solvent will dissolve the compound completely upon heating.[6]
-
Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent.[6]
Part B: Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3] Avoid adding an excess of solvent, as this will reduce the yield.[7][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a watch glass to air dry.[3]
Table 1: Potential Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Likely low solubility due to the aromatic ring. |
| Ethanol | High | 78 | May be a good candidate due to its ability to interact with both polar and nonpolar parts of the molecule. |
| Acetone | Medium | 56 | A potential solvent due to its intermediate polarity. |
| Ethyl Acetate | Medium | 77 | Another good candidate with intermediate polarity. |
| Toluene | Low | 111 | May dissolve the compound well when hot. |
| Hexane | Low | 69 | Likely a poor solvent, but could be used in a mixed solvent system. |
IV. Troubleshooting Guide
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// Troubleshooting Nodes ts_no_crystals1 [label="Too Much Solvent?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts_no_crystals2 [label="Supersaturated Solution?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts_oiling_out1 [label="Cooling Too Fast?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts_oiling_out2 [label="Solvent BP Too High?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts_low_yield1 [label="Too Much Solvent Used?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts_low_yield2 [label="Incomplete Crystallization?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solution Nodes sol_boil_off [label="Boil Off Excess Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_scratch [label="Scratch Flask / Add Seed Crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_slow_cool [label="Reheat and Cool Slowly", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_change_solvent [label="Choose a Lower Boiling Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_concentrate [label="Concentrate Mother Liquor", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_cool_longer [label="Cool for a Longer Period", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> dissolve -> cool; cool -> crystals_form; cool -> no_crystals [label="Issue"]; cool -> oiling_out [label="Issue"]; crystals_form -> low_yield [label="Issue"];
no_crystals -> ts_no_crystals1; no_crystals -> ts_no_crystals2; ts_no_crystals1 -> sol_boil_off -> cool; ts_no_crystals2 -> sol_scratch -> cool;
oiling_out -> ts_oiling_out1; oiling_out -> ts_oiling_out2; ts_oiling_out1 -> sol_slow_cool -> cool; ts_oiling_out2 -> sol_change_solvent [label="Restart"];
low_yield -> ts_low_yield1; low_yield -> ts_low_yield2; ts_low_yield1 -> sol_concentrate; ts_low_yield2 -> sol_cool_longer; } Recrystallization Troubleshooting Flowchart
Problem: The compound "oils out" instead of forming crystals.
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[7]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, a different solvent with a lower boiling point may be necessary.
-
Problem: No crystals form upon cooling.
-
Cause: The most common reasons are using too much solvent or the solution being supersaturated.[7]
-
Solution:
-
Too much solvent: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7][8]
-
Supersaturation: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[7][8]
-
Problem: The recrystallization yield is very low.
-
Cause: This could be due to using too much solvent, incomplete crystallization, or filtering the crystals while the solution is still warm.
-
Solution:
-
Ensure the minimum amount of hot solvent was used for dissolution.[8]
-
Cool the solution in an ice bath for a longer period to maximize crystal formation.
-
The "mother liquor" (the solution remaining after filtration) can be concentrated by boiling off some solvent to see if a second crop of crystals can be obtained.[1]
-
V. References
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
(n.d.). Guide for crystallization. Retrieved from --INVALID-LINK--
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3,4,5,6-Tetrafluorobenzene-1,2-diamine. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102643160A - Preparation method of 1,2,4-trifluorobenzene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6500973B2 - Extractive solution crystallization of chemical compounds. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from --INVALID-LINK--
References
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- 2. 溶剂混溶性表 [sigmaaldrich.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of 3,4,5-Trifluorobenzene-1,2-diamine
Welcome to the technical support guide for the purification of 3,4,5-Trifluorobenzene-1,2-diamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your separations effectively. This guide is structured to address common questions and critical problems encountered during the column chromatography of this and similar aromatic diamine compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for setting up a successful purification.
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most cost-effective choice is silica gel (60 Å, 230-400 mesh) . However, it's critical to recognize that silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[1] Aromatic diamines are basic and can interact strongly with these acidic sites, leading to issues like peak tailing and sometimes irreversible adsorption.[2] If you experience these issues, consider:
-
Deactivated Silica: You can deactivate the silica yourself by preparing a slurry with a small percentage of a base like triethylamine (Et₃N) in your non-polar solvent before packing the column.[2]
-
Neutral Alumina: This is a good alternative if your compound proves to be unstable on silica gel.[3]
Q2: What mobile phase system should I start with for TLC analysis and the column itself?
A2: A gradient of a non-polar solvent and a polar solvent is standard for normal-phase chromatography.[1]
-
Recommended Starting System: A mixture of Hexanes and Ethyl Acetate (EtOAc) is an excellent starting point. Begin your Thin Layer Chromatography (TLC) analysis with a solvent system of 9:1 Hexanes:EtOAc and gradually increase the polarity (e.g., 4:1, 2:1) to find a ratio that provides a retention factor (Rf) of ~0.2-0.3 for the desired compound.[3]
-
Alternative System: If your compound or impurities are not well-resolved, a Dichloromethane (DCM) and Methanol (MeOH) system can be effective for more polar compounds.[4]
Q3: My compound is streaking badly on the TLC plate. What does this mean and how do I fix it?
A3: Streaking or tailing is a classic sign of a strong, undesirable interaction between your basic amine compound and the acidic stationary phase.[2] The compound "sticks" to the silica, eluting slowly and creating a streak rather than a compact spot.
The Solution: To fix this on both the TLC plate and the column, add a small amount of a volatile base to your mobile phase. The most common choice is 0.5-1% triethylamine (Et₃N) . The Et₃N is more basic than your product and will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column unimpeded.[2] An alternative is using a few drops of ammonium hydroxide in your polar solvent stock solution.[2]
Q4: Should I consider normal-phase or reversed-phase chromatography for this purification?
A4: For most synthetic reaction workups where you are separating your moderately polar product from less polar starting materials or non-polar byproducts, normal-phase chromatography (silica gel) is the standard and most intuitive method.[5]
Reversed-phase (RP) chromatography (e.g., using a C18-functionalized silica stationary phase) is an option, but it is generally used when your product is highly polar and your impurities are even more polar, or if the compound is unstable on silica.[2][6] In RP, the elution order is reversed: polar compounds elute first.[5]
Q5: Are there any special considerations for purifying a fluorinated compound?
A5: Yes. While standard silica gel chromatography is usually sufficient, fluorine atoms can impart unique properties. For exceptionally difficult separations between fluorinated and non-fluorinated compounds, specialized fluorinated stationary phases can be used.[7][8] These phases can offer enhanced selectivity based on fluorous-fluorous interactions.[8] However, for routine purification, this is often unnecessary. Modifying the mobile phase and stationary phase acidity as described above is the most critical first step.
Section 2: Data Summary & Recommended Starting Conditions
This table summarizes the key parameters for your initial purification setup. The goal is to achieve an Rf value that allows for efficient separation on the column.
| Parameter | Recommendation | Rationale & Key Insights |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Most common and versatile. Be prepared to address its acidity.[1] |
| Mobile Phase | Hexanes / Ethyl Acetate | Good starting polarity range. A 4:1 to 2:1 ratio is often a good target.[9] |
| Base Modifier | 0.5-1% Triethylamine (Et₃N) | Crucial for preventing tailing and improving recovery of the basic diamine.[2] |
| Target Rf (on TLC) | 0.2 - 0.3 | Provides the optimal balance between retention time and resolution on the column.[3] |
| Loading Method | Dry Loading | Recommended if the compound has poor solubility in the mobile phase.[10] |
Section 3: Detailed Experimental Protocol
This protocol provides a step-by-step workflow for the purification, incorporating self-validation checks.
Step 1: TLC Optimization
-
Prepare several eluent systems of increasing polarity (e.g., 9:1, 4:1, 2:1, 1:1 Hexanes:EtOAc) in separate chambers. Add 0.5% Et₃N to each.
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the crude material on a TLC plate and develop it in the prepared chambers.
-
Identify the solvent system that gives your target compound an Rf of 0.2-0.3 and provides good separation from major impurities. This will be your column's mobile phase.
Step 2: Column Preparation
-
Select a column with a diameter appropriate for your sample size (a common rule of thumb is a 20:1 to 50:1 ratio of silica weight to crude sample weight).[1]
-
Prepare a slurry of silica gel in the least polar solvent of your system (Hexanes).
-
Pack the column by pouring the slurry and allowing the solvent to drain, gently tapping the column to ensure even packing. Never let the top of the silica bed run dry.[1]
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.[10]
-
Equilibrate the column by running 2-3 column volumes of your starting mobile phase through the packed silica.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude sample in the minimum amount of DCM or your mobile phase.[10] Carefully pipette this solution onto the top of the silica bed, let it absorb, and then carefully add the mobile phase. This is best for samples that dissolve easily in the eluent.
-
Dry Loading (Recommended for Amines): Dissolve your crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[10] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the column.[10] This method ensures the sample is loaded in a very tight, narrow band, leading to better separation.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with your optimized mobile phase.
-
Collect fractions in an array of test tubes. The size of the fractions should be about 10-20% of the column volume.
-
As the elution progresses, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more polar compounds, if necessary.[3]
-
Monitor the fraction contents by TLC to determine which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Troubleshooting Guide
Even with a good protocol, problems can arise. This guide provides solutions to common issues.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common column chromatography issues.
Question & Answer Troubleshooting
Q: My compound is not eluting from the column, even after I've passed many column volumes of the mobile phase.
A: This suggests one of two things: either your mobile phase is not polar enough, or your compound has irreversibly adsorbed or decomposed on the silica.
-
Action 1: Gradually increase the polarity of your eluent. If you started with 4:1 Hexanes:EtOAc, try switching to 1:1, then pure EtOAc, and finally a small percentage of MeOH in DCM.
-
Action 2: If the compound still doesn't elute, it has likely stuck to the column. This is common with amines on untreated silica.[3] For your next attempt, you must use a mobile phase containing triethylamine or switch to an alumina stationary phase.[2][3]
Q: All my fractions are mixed, even though the separation looked great on the TLC plate.
A: This is a frustrating but common problem. The most likely causes are:
-
Column Overloading: You loaded too much crude material for the column size. The distinct bands on the column broaden and overlap. Use a larger column or less material.
-
Poor Loading Technique: If you dissolved your sample in a large volume of solvent or a solvent much stronger than the mobile phase, the initial band will be very broad.[10] Use the "dry loading" method described in the protocol to ensure a tight starting band.[10]
-
TLC Misinterpretation: Sometimes a spot on a TLC plate can be a mixture of compounds with very similar Rf values. Try developing your TLC plate in a different solvent system to see if you can achieve better separation.
Q: My final product yield is very low, and I suspect I lost most of it on the column.
A: This is almost certainly due to irreversible adsorption of your basic diamine onto the acidic silica gel. The solution is the same as for preventing tailing: for your next attempt, ensure your mobile phase is treated with 0.5-1% triethylamine.[2] This simple additive will dramatically improve the recovery of amine-containing compounds.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. uhplcs.com [uhplcs.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fluoro-functionalized stationary phases for electrochromatographic separation of organic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3,4,5-Trifluorobenzene-1,2-diamine and a Predictive Analysis
For researchers and professionals in drug development and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of 3,4,5-Trifluorobenzene-1,2-diamine, a compound of interest in the synthesis of novel chemical entities. Due to the limited availability of direct experimental data for this specific molecule, this guide offers a comprehensive predictive analysis based on established NMR principles and comparisons with commercially available, structurally related alternatives.
The strategic introduction of fluorine atoms into aromatic rings can significantly alter the electronic and lipophilic properties of a molecule, making trifluorinated diamines valuable building blocks. Understanding their spectral characteristics is crucial for reaction monitoring, quality control, and final product verification.
Predictive ¹H NMR Analysis of this compound
The structure of this compound features a single aromatic proton and two amine protons. The chemical shift and multiplicity of these protons are influenced by the electron-donating amino groups and the strongly electron-withdrawing fluorine atoms.
Expected ¹H NMR Spectrum:
-
Aromatic Region: A single proton is situated at the C6 position, flanked by an amino group and a fluorine atom. The two amino groups (-NH₂) are strong electron-donating groups, which would typically shield the aromatic proton, shifting it upfield. Conversely, the three fluorine atoms are powerful electron-withdrawing groups, causing significant deshielding and a downfield shift. The net effect will be a complex interplay of these opposing electronic influences. Furthermore, this proton will exhibit coupling to the adjacent fluorine atom at C5, as well as potentially longer-range couplings to the fluorine at C4 and the other aromatic protons (if any). This would likely result in a complex multiplet. Based on data for similar compounds, the chemical shift for this proton is anticipated to be in the range of 6.0 - 7.0 ppm . The primary splitting pattern will be a doublet due to coupling with the adjacent fluorine, with further smaller couplings creating a more complex multiplet (e.g., a doublet of doublets or a triplet of doublets).
-
Amine Protons: The two amine groups (-NH₂) will each give rise to a signal. These protons are exchangeable, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.[1] Typically, they appear as broad singlets.[1] In a non-polar solvent like CDCl₃, they are expected in the range of 3.0 - 5.0 ppm .
Comparative Analysis with Alternative Fluorinated Phenylenediamines
To provide context for our predictive analysis, we will compare the expected spectrum of this compound with the reported ¹H NMR data of commercially available difluorinated and monofluorinated analogues.
| Compound | Aromatic Proton Chemical Shift (ppm) | Amine Proton Chemical Shift (ppm) | Key Spectral Features |
| 4,5-Difluoro-1,2-phenylenediamine | ~6.50 (m, 2H)[2] | 2.75 - 3.48 (br s, 4H)[2] | A single multiplet for the two equivalent aromatic protons. |
| 4-Fluoro-1,2-phenylenediamine | 6.4-6.8 (m, 3H) | ~3.5 (br s, 4H) | A more complex set of multiplets for the three distinct aromatic protons. |
| 3,4-Difluoroaniline | 6.62 (dd), 6.89 (t)[3] | 3.60 (s, 2H)[3] | Shows distinct signals for each aromatic proton with clear coupling patterns. |
| 3,5-Difluoroaniline | 6.2-6.4 (m, 3H) | ~3.7 (br s, 2H) | A characteristic pattern for the symmetrically substituted aromatic ring. |
This comparison highlights how the position and number of fluorine substituents significantly influence the chemical shifts of the aromatic protons. For instance, the aromatic protons of 4,5-Difluoro-1,2-phenylenediamine are observed around 6.50 ppm.[2] The introduction of a third fluorine atom in the 3-position in our target molecule is expected to further deshield the remaining aromatic proton, shifting it downfield.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound or similar compounds, the following protocol is recommended. This protocol is designed to ensure accuracy and reproducibility.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
-
Pipettes and vials
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated solvent (CDCl₃ is a good starting point for non-polar to moderately polar compounds; DMSO-d₆ can be used for more polar compounds).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing Structural Influences on ¹H NMR
The following diagram illustrates the key structural features of this compound and their influence on the ¹H NMR spectrum.
Caption: Molecular structure of this compound and key electronic effects influencing its ¹H NMR spectrum.
Conclusion
References
A Technical Guide to the Mass Spectrometry of 3,4,5-Trifluorobenzene-1,2-diamine: A Comparative Analysis
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. 3,4,5-Trifluorobenzene-1,2-diamine, with the molecular formula C₆H₅F₃N₂, is a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its trifluorinated aromatic core is particularly valuable for enhancing metabolic stability and bioavailability.[1] A thorough understanding of the analytical characteristics of this compound is paramount for its unambiguous identification, quality control, and for monitoring its progression in synthetic pathways.
This guide provides an in-depth technical analysis of the electron ionization mass spectrometry (EI-MS) of this compound. As a publicly available, experimentally verified mass spectrum for this specific molecule is not readily accessible, this guide will present a predicted fragmentation pattern based on established principles of mass spectrometry and a comparative analysis with structurally related compounds. We will delve into the causal factors driving the fragmentation pathways and compare the mass spectral features of the target molecule with its non-fluorinated and mono-fluorinated analogs. Furthermore, we will explore alternative and complementary analytical techniques for the comprehensive characterization of this important synthetic building block.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[2] The choice of a standard electron energy of 70 eV is a critical aspect of this methodology. This energy level is significantly higher than the ionization energy of most organic molecules, ensuring efficient and reproducible ionization. More importantly, it provides sufficient internal energy to the resulting molecular ion to induce characteristic fragmentation patterns that serve as a molecular fingerprint.
Experimental Protocol for GC-MS Analysis
For the analysis of this compound and its analogs, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice, offering high-resolution separation and sensitive detection.
-
Sample Preparation: A dilute solution of the analyte (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Injector: A split/splitless injector is used, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. The injector temperature is maintained at 250°C to ensure rapid volatilization of the analyte.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl methylpolysiloxane, provides excellent separation for this class of compounds.
-
Oven Program: A temperature gradient program is employed to ensure good peak shape and resolution. A typical program would be: initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold of 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: Maintained at 230°C.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-400 is scanned to detect the molecular ion and all significant fragments.
-
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is predicted to be dominated by a discernible molecular ion peak and a series of fragment ions resulting from the loss of fluorine, amino groups, and rearrangements of the aromatic ring. The molecular weight of this compound is 162.11 g/mol .[1]
| Predicted m/z | Proposed Ion Structure | Neutral Loss | Predicted Relative Abundance |
| 162 | [C₆H₅F₃N₂]⁺• | - | Moderate |
| 143 | [C₆H₅F₂N₂]⁺ | •F | Moderate to High |
| 142 | [C₆H₄F₂N₂]⁺• | HF | Moderate |
| 124 | [C₆H₄F₂N]⁺ | •NH | Low |
| 116 | [C₅H₃F₂N]⁺• | HCN | Low |
| 99 | [C₅H₃F₂]⁺ | HCN from m/z 124 | Low |
Proposed Fragmentation Pathways
The fragmentation of the molecular ion of this compound (m/z 162) is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses.
Caption: Predicted fragmentation pathway for this compound.
Comparative Analysis with Non-Fluorinated and Mono-Fluorinated Analogs
To better understand the influence of the trifluoro-substitution on the fragmentation pattern, a comparison with 1,2-benzenediamine and a hypothetical 4-fluoro-1,2-benzenediamine is insightful.
1,2-Benzenediamine (o-Phenylenediamine)
The mass spectrum of the non-fluorinated analog, 1,2-benzenediamine (MW = 108.14 g/mol ), is characterized by a prominent molecular ion peak. The primary fragmentation pathway involves the loss of a hydrogen atom, followed by the expulsion of HCN.
| m/z | Ion Structure | Neutral Loss | Relative Abundance |
| 108 | [C₆H₈N₂]⁺• | - | High |
| 107 | [C₆H₇N₂]⁺ | •H | Moderate |
| 81 | [C₅H₅N]⁺• | HCN | Moderate |
| 80 | [C₅H₄N]⁺ | •H from m/z 81 | Moderate |
Hypothetical 4-Fluoro-1,2-benzenediamine
For a mono-fluorinated analog (MW = 126.13 g/mol ), we would anticipate fragmentation pathways similar to both the parent diamine and other fluorinated aromatics.
| Predicted m/z | Proposed Ion Structure | Neutral Loss | Predicted Relative Abundance |
| 126 | [C₆H₇FN₂]⁺• | - | High |
| 107 | [C₆H₇N₂]⁺ | •F | Low |
| 106 | [C₆H₆N₂]⁺• | HF | Moderate |
| 99 | [C₅H₅N]⁺• | HCN | Moderate |
The presence of fluorine atoms in this compound introduces new fragmentation channels, primarily the loss of fluorine radicals (•F) and neutral hydrogen fluoride (HF). These pathways compete with the fragmentation characteristic of the diamine functionality, leading to a more complex mass spectrum. The electron-withdrawing nature of the fluorine atoms is also expected to influence the stability of the molecular ion and subsequent fragment ions.
Alternative and Complementary Analytical Techniques
While EI-MS is a powerful tool for structural elucidation, a comprehensive characterization of this compound benefits from the application of orthogonal analytical techniques.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both GC and HPLC are excellent techniques for the separation of this compound from reaction mixtures and for purity assessment.[3][4] Given its aromatic nature, HPLC with a reversed-phase C18 column and a UV detector would be a suitable method for routine analysis and quantification. For complex mixtures, coupling these separation techniques to a mass spectrometer (GC-MS or LC-MS) provides an additional dimension of identification. The separation of positional isomers of aromatic diamines can be particularly challenging and may require optimization of the chromatographic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound.
-
¹H NMR: Will provide information on the chemical environment of the aromatic and amine protons.
-
¹³C NMR: Will reveal the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[5][6] The chemical shifts and coupling constants in the ¹⁹F NMR spectrum will provide unambiguous information about the number and relative positions of the fluorine atoms on the aromatic ring.
The following diagram illustrates a typical analytical workflow for the comprehensive characterization of this compound.
Caption: Analytical workflow for this compound.
Conclusion
The mass spectrometry of this compound, while not experimentally documented in publicly accessible databases, can be reliably predicted based on the fundamental principles of electron ionization and comparison with analogous compounds. The key fragmentation pathways are expected to involve the loss of fluorine and hydrogen fluoride, in addition to the characteristic fragmentation of the aromatic diamine core. This guide provides a robust framework for the tentative identification of this compound by EI-MS.
For unambiguous characterization and for regulatory purposes, it is imperative to employ a multi-technique approach. The combination of mass spectrometry with chromatographic separation (GC-MS or LC-MS) and definitive structural elucidation by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides a self-validating system for the comprehensive analysis of this compound, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.
References
Comparison of 3,4,5-Trifluorobenzene-1,2-diamine with other fluorinated diamines
An In-Depth Comparative Guide to 3,4,5-Trifluorobenzene-1,2-diamine and its Fluorinated Analogs for Advanced Research and Development
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] Among the key building blocks for introducing these advantages are fluorinated aromatic diamines. This guide provides a comprehensive comparison of this compound with other notable fluorinated diamines, offering objective analysis and supporting experimental insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorination in Diamine Building Blocks
Fluorinated benzene-1,2-diamines are versatile intermediates used in the synthesis of a wide array of high-value compounds, from pharmaceuticals and agrochemicals to high-performance polymers like polyimides.[3][4][5] The number and position of fluorine substituents on the aromatic ring critically modulate the electronic properties and reactivity of the diamine. This guide will focus on this compound, a compound of growing interest, and compare it against its di- and tetra-fluorinated counterparts to elucidate the structure-property relationships that drive their applications.
Physicochemical Properties: A Comparative Overview
The degree of fluorination directly impacts the fundamental properties of the diamine. The electron-withdrawing nature of fluorine generally increases the acidity of the amine protons and influences intermolecular interactions, affecting properties like melting and boiling points.
| Property | This compound | 4,5-Difluorobenzene-1,2-diamine | 3,4,5,6-Tetrafluorobenzene-1,2-diamine |
| Molecular Formula | C₆H₅F₃N₂[3] | C₆H₆F₂N₂[6] | C₆H₄F₄N₂ |
| Molecular Weight | 162.11 g/mol [3] | 144.12 g/mol [6] | 180.11 g/mol [7] |
| Boiling Point | 264.1±35.0°C at 760 mmHg[3] | Not readily available | 246.4±35.0°C (Predicted)[7] |
| Melting Point | Not readily available | 129-134°C[8] | 130-132°C[7] |
| CAS Number | 168966-54-9[3][9] | 76179-40-3[5][6] | 2993-07-9[7] |
Expert Insight: The introduction of additional fluorine atoms generally leads to an increase in molecular weight. The substitution pattern significantly affects crystal packing and intermolecular hydrogen bonding, which is reflected in the melting points. The highly symmetrical substitution of 3,4,5,6-tetrafluorobenzene-1,2-diamine, for instance, results in a relatively high melting point.
Synthesis Protocols: A Tale of Two Diamines
The synthesis of fluorinated diamines typically involves the reduction of a corresponding nitro-aniline or dinitro-benzene precursor. The choice of starting material and reaction conditions is critical for achieving high yields and purity.
Experimental Protocol 1: Synthesis of 4,5-Difluorobenzene-1,2-diamine
This procedure is a standard catalytic hydrogenation, a widely used and efficient method for the reduction of nitro groups.
Rationale: The synthesis starts with the commercially available 4,5-Difluoro-2-nitroaniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method for reducing the nitro group to an amine. Methanol is a suitable solvent that dissolves the starting material and does not interfere with the reaction. The use of a hydrogenator allows the reaction to proceed safely under pressure, increasing the rate of reaction.
Step-by-Step Methodology: [10]
-
Reaction Setup: In a suitable pressure vessel, suspend 4,5-Difluoro-2-nitroaniline (10 g, 57 mmol) and 10% palladium on carbon (2.0 g) in methanol (150 mL).
-
Hydrogenation: Place the vessel in a Parr hydrogenator and pressurize with hydrogen gas to 50 psi.
-
Reaction Monitoring: Agitate the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: The resulting solid can be dried under vacuum to obtain 1,2-Diamino-4,5-difluorobenzene (yields are typically high, ~98%). Further purification can be achieved by recrystallization if necessary.
Conceptual Synthesis of this compound
Rationale: The synthesis would likely start from a trifluorinated benzene derivative that allows for sequential nitration and amination, followed by reduction. For example, starting with 1,2,3-trifluorobenzene, one could introduce a nitro group, followed by another, and then selectively reduce them. A more direct route might involve the reduction of a commercially available nitro-amino precursor. The reduction itself could be achieved via catalytic hydrogenation (similar to Protocol 1) or by using a chemical reducing agent like tin(II) chloride in an acidic medium, which is effective for nitro group reductions.[11]
Experimental Workflows and Structural Influences
The following diagrams illustrate a generalized synthesis workflow and the electronic effects of fluorination.
Caption: Generalized workflow for the synthesis of fluorinated benzene-1,2-diamines.
Caption: Electronic influence of fluorine on the reactivity of the diamine moiety.
Reactivity and Applications in Synthesis
The primary utility of fluorinated diamines lies in their role as synthons for heterocyclic compounds and polymers. The two adjacent amine groups readily undergo condensation reactions with dicarboxylic acids, dianhydrides, or other bifunctional electrophiles.[12][13]
-
This compound: The three fluorine atoms exert a strong electron-withdrawing effect, which significantly reduces the basicity and nucleophilicity of the amine groups compared to non-fluorinated or mono-fluorinated analogs. This can necessitate more forcing reaction conditions for condensations. However, the resulting products, such as benzimidazoles or polyamides, benefit from the trifluorophenyl moiety. In a pharmaceutical context, this substitution pattern is valuable for enhancing metabolic stability and tuning lipophilicity, which can improve a drug's pharmacokinetic profile.[1][3] It is a key intermediate for pharmaceuticals targeting central nervous system disorders and for novel agrochemicals.[3]
-
4,5-Difluorobenzene-1,2-diamine: With two fluorine atoms, the deactivating effect is less pronounced than in the trifluoro- derivative. This diamine is a crucial building block for specialty chemicals, high-performance polymers, and advanced dyes where properties like thermal stability and UV resistance are desired.[5] In medicinal chemistry, it is widely used to synthesize pharmaceutical agents for oncology, infectious diseases, and neurological disorders.[14]
-
3,4,5,6-Tetrafluorobenzene-1,2-diamine: The presence of four fluorine atoms makes the amine groups significantly less reactive.[15] This compound is often used when maximum thermal stability and chemical resistance are required in the final product, such as in advanced polymers for aerospace or electronic applications.[4] The electron-withdrawing effect of the four fluorine atoms enhances the stability of resulting heterocyclic structures.[15]
Conclusion
This compound represents a highly valuable, albeit more specialized, building block compared to its di- and tetra-fluorinated counterparts. Its unique trifluorination pattern offers a potent tool for fine-tuning the electronic and physiological properties of target molecules. While its reduced nucleophilicity may require tailored synthetic approaches, the resulting compounds are endowed with enhanced metabolic stability and bioavailability, making it a strategic choice for the development of next-generation pharmaceuticals and agrochemicals. The selection between di-, tri-, or tetra-fluorinated diamines should be a deliberate choice based on the desired balance between reactivity during synthesis and the final properties of the target molecule.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. This compound [myskinrecipes.com]
- 4. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 1,2-Diamino-4,5-difluorobenzene [oakwoodchemical.com]
- 9. chemscene.com [chemscene.com]
- 10. 1,2-DIAMINO-4,5-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Polycondensation Resins by Flavonoid Tannins Reaction with Amines | MDPI [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. 3,4,5,6-Tetrafluorobenzene-1,2-diamine [myskinrecipes.com]
Navigating the Crystalline Landscape of Trifluorinated Ortho-Phenylenediamines: A Comparative Guide to Structure and Intermolecular Forces
In the intricate world of drug discovery and materials science, the precise arrangement of atoms within a molecule is paramount. It dictates everything from biological activity to a material's electronic properties. Among the vast arsenal of molecular scaffolds, fluorinated aromatic compounds have garnered significant attention due to their unique ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide delves into the fascinating realm of 3,4,5-trifluorobenzene-1,2-diamine and its derivatives, offering a comprehensive comparison of their structural features and the subtle yet powerful intermolecular forces that govern their crystalline architecture.
While the crystal structure of the parent this compound remains elusive in the public domain, this guide provides a robust framework for understanding its likely solid-state behavior. By examining the experimentally determined crystal structures of closely related analogs—4,5-difluorobenzene-1,2-diamine and 4,5-dichlorobenzene-1,2-diamine—we can extrapolate key structural motifs and predict how the introduction of a third fluorine atom influences crystal packing. This comparative approach, grounded in established crystallographic principles, offers invaluable insights for researchers working to design and synthesize novel bioactive molecules and functional materials.
The Power of Fluorine in Crystal Engineering
The substitution of hydrogen with fluorine on an aromatic ring does more than simply alter its electronic properties; it introduces a powerful tool for crystal engineering. The high electronegativity and low polarizability of fluorine lead to the formation of a variety of non-covalent interactions, including hydrogen bonds and halogen bonds, which can be strategically employed to control the supramolecular assembly of molecules in the solid state. Understanding these interactions is critical for predicting and controlling the crystal packing, which in turn affects crucial properties like solubility, dissolution rate, and bioavailability of pharmaceutical compounds.
A Comparative Analysis of Crystal Packing: Dichloro vs. Difluoro Analogs
To build a predictive model for the crystal structure of this compound, we first turn our attention to its structurally analogous counterparts for which crystallographic data is available.
4,5-Dichloro-1,2-phenylenediamine: A Foundation of Hydrogen Bonding
The crystal structure of 4,5-dichloro-1,2-phenylenediamine provides a foundational understanding of the dominant intermolecular forces at play. The primary drivers of its crystal packing are the classical N-H···N hydrogen bonds between the amine groups of adjacent molecules. These interactions create robust one-dimensional chains or tapes, which are then further organized in three dimensions. The chlorine atoms, while capable of participating in halogen bonding, primarily engage in weaker van der Waals interactions in this structure, influencing the overall packing density and topology.
4,5-Difluoro-1,2-phenylenediamine: The Influence of C-H···F Interactions
Replacing the chlorine atoms with fluorine in 4,5-difluoro-1,2-phenylenediamine introduces a new dimension to the intermolecular interactions. While N-H···N hydrogen bonding remains a significant contributor to the crystal packing, the presence of fluorine atoms facilitates the formation of C-H···F hydrogen bonds. These weaker, yet numerous, interactions between the aromatic C-H donors and the electronegative fluorine acceptors of neighboring molecules play a crucial role in dictating the final crystal architecture. These interactions often lead to more complex and varied packing motifs compared to the dichloro analog.
Predicting the Crystal Structure of this compound
Extrapolating from the structural insights gained from its di-substituted analogs, we can make informed predictions about the crystal structure of this compound. The introduction of a third fluorine atom at the 5-position is expected to further enhance the role of C-H···F hydrogen bonding in directing the crystal packing. The interplay between the strong N-H···N hydrogen bonds and the more numerous, but weaker, C-H···F interactions will likely result in a highly intricate and stable three-dimensional network. The increased number of fluorine atoms also increases the potential for F···F contacts, which, although generally considered repulsive, can be attractive under specific geometric arrangements and contribute to the overall lattice energy.
The following table summarizes the key crystallographic parameters and dominant intermolecular interactions for the analog compounds, providing a basis for predicting the properties of the target molecule.
| Compound | Formula | Molecular Weight ( g/mol ) | Crystal System | Space Group | Dominant Intermolecular Interactions |
| 4,5-Dichloro-1,2-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | Monoclinic | P2₁/c | N-H···N hydrogen bonds, C-H···Cl interactions, π-π stacking |
| 4,5-Difluoro-1,2-phenylenediamine | C₆H₆F₂N₂ | 144.12 | Monoclinic | P2₁/n | N-H···N hydrogen bonds, C-H···F hydrogen bonds, π-π stacking |
| This compound (Predicted) | C₆H₅F₃N₂ | 162.11 | - | - | Strong N-H···N hydrogen bonds, extensive C-H···F hydrogen bonds, potential F···F contacts |
Experimental Protocols: A Roadmap to Structural Elucidation
For researchers aiming to experimentally determine the crystal structure of this compound or its derivatives, the following protocols provide a detailed starting point.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 1,2,3-trifluorobenzene. A common route involves nitration followed by reduction of the nitro groups.
Step 1: Dinitration of 1,2,3-Trifluorobenzene
-
To a stirred solution of fuming nitric acid, slowly add 1,2,3-trifluorobenzene at 0 °C.
-
After the addition is complete, slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the dinitro intermediate.
Step 2: Reduction to this compound
-
Dissolve the dinitro intermediate in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following are general guidelines that can be optimized for specific derivatives.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
-
Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.
**dot graph TD { subgraph SynthesisWorkflow A[1,2,3-Trifluorobenzene] -->|H₂SO₄, HNO₃| B(1,2-Dinitro-3,4,5-trifluorobenzene); B -->|H₂, Pd/C| C(this compound); end subgraph CrystallizationWorkflow C --> D{Purified Compound}; D -->|Slow Evaporation| E[Single Crystals]; D -->|Vapor Diffusion| E; D -->|Solvent Layering| E; end E -->|X-ray Diffraction| F(Crystal Structure); } } Caption: Synthetic and crystallization workflow for this compound.
Beyond X-ray Crystallography: Alternative and Complementary Techniques
While single-crystal X-ray diffraction remains the gold standard for structural elucidation, obtaining suitable crystals can be a significant bottleneck. In such cases, a combination of other analytical techniques can provide valuable structural information.
-
Powder X-ray Diffraction (PXRD): Can be used to analyze polycrystalline materials to identify crystalline phases and obtain information about the unit cell parameters.
-
Solid-State NMR (ssNMR) Spectroscopy: Provides information about the local chemical environment of atoms in the solid state and can be used to determine internuclear distances and torsion angles.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the most stable crystal packing arrangements and to analyze the energetic contributions of different intermolecular interactions.
Logical Framework for Structural Analysis
The comprehensive analysis of the crystal structure of a this compound derivative involves a logical progression from synthesis to detailed structural interpretation.
Conclusion
The strategic incorporation of fluorine atoms into organic molecules provides a powerful handle for fine-tuning their solid-state properties. While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its dihalogenated analogs offers a compelling preview of its crystalline landscape. The intricate interplay of classical N-H···N hydrogen bonds and a network of C-H···F interactions is anticipated to be the defining feature of its crystal packing. The experimental protocols and analytical workflows detailed in this guide provide a comprehensive roadmap for researchers to not only elucidate the structure of this and related compounds but also to harness the principles of crystal engineering for the rational design of next-generation pharmaceuticals and functional materials.
A Comparative Guide to the Spectral Database of 3,4,5-Trifluorobenzene-1,2-diamine
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 3,4,5-Trifluorobenzene-1,2-diamine is a key building block in the synthesis of various pharmaceutical and agrochemical agents, prized for the influence of its trifluorinated aromatic ring on molecular properties such as bioavailability and metabolic stability.[1] An unambiguous understanding of its spectral signature is crucial for reaction monitoring, quality control, and the definitive identification of its derivatives.
This guide provides a detailed analysis of the expected spectral characteristics of this compound across common spectroscopic techniques: Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to a lack of publicly available experimental spectra for this specific compound, this guide will leverage established spectroscopic principles and compare the predicted spectral features with experimental data from structurally analogous compounds. This comparative approach offers a robust framework for scientists to interpret the spectra of this compound and distinguish it from related molecules.
Molecular Structure and Predicted Spectral Features
The molecular structure of this compound dictates its unique spectral fingerprint. The arrangement of the fluorine and amine substituents on the benzene ring creates a distinct electronic environment and symmetry, which in turn governs the chemical shifts, coupling constants, and vibrational modes observed in its spectra.
References
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3,4,5-Trifluorobenzene-1,2-diamine
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 3,4,5-Trifluorobenzene-1,2-diamine is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1] Its trifluorinated aromatic core can significantly enhance properties such as metabolic stability and bioavailability.[1] However, the presence of impurities, even in trace amounts, can have profound and often detrimental effects on reaction outcomes, biological activity, and the safety profile of the final product.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the likely synthetic routes to anticipate potential impurities and provide detailed, field-proven experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The Synthetic Landscape: Anticipating Potential Impurities
A thorough understanding of the synthetic pathway to this compound is crucial for predicting potential impurities. While multiple routes are possible, a common and logical approach involves the dinitration of 1,2,3-trifluorobenzene followed by the selective reduction of the two nitro groups. A plausible precursor, 3,4,5-trifluoronitrobenzene, is known to be synthesized from 3,4,5-trifluoroaniline, which itself can be derived from pentafluoroaniline.[2]
This synthetic lineage points to several classes of potential impurities:
-
Positional Isomers: Incomplete separation during the synthesis of the trifluorinated starting materials can lead to the presence of other trifluorobenzene-1,2-diamine isomers. The separation of such closely related isomers is a significant analytical challenge.
-
Partially Reduced Intermediates: The reduction of the two nitro groups may not proceed to completion, resulting in the presence of 2-amino-3,4,5-trifluoronitrobenzene and 1-amino-2,3,4-trifluoronitrobenzene.
-
Starting Material Carryover: Residual 1,2,3-trifluoro-4,5-dinitrobenzene or the initial trifluorinated benzene starting material may persist in the final product.
-
Byproducts of Reduction: The choice of reducing agent can introduce specific byproducts. For instance, catalytic hydrogenation may lead to dehalogenation, while metal-based reductions can result in the formation of azo or azoxy compounds.[3][4]
The following diagram illustrates the potential impact of these impurities on a typical downstream application, such as the synthesis of a benzimidazole-based therapeutic.
Caption: Impact of Impurities on Drug Synthesis.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is contingent on the specific information required. For routine quality control, HPLC with UV detection is often sufficient. For the definitive identification of unknown impurities and the separation of volatile isomers, GC-MS is invaluable. ¹⁹F NMR offers a unique and powerful method for the direct quantification of fluorinated species without the need for a reference standard of the analyte itself.
| Technique | Strengths | Limitations | Primary Application |
| HPLC-UV | Robust, reproducible, excellent for quantification of the main component and non-volatile impurities.[5] | May not resolve all positional isomers, requires reference standards for impurity identification. | Routine purity checks and assay. |
| GC-MS | Superior separation of volatile isomers, provides structural information for impurity identification.[6] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[2] | Identification and quantification of isomeric and volatile impurities. |
| ¹⁹F NMR | Highly specific for fluorine-containing compounds, quantitative without a specific analyte standard, provides structural information.[7][8] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. | Orthogonal quantification and structural elucidation of fluorinated compounds. |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and commercial source of the material.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of this compound and the detection of non-volatile impurities.
Workflow:
Caption: HPLC-UV Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A column with a pentafluorophenyl (PFP) stationary phase can also offer alternative selectivity for fluorinated compounds.[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is optimized for the separation and identification of positional isomers and other volatile impurities.
Workflow:
Caption: GC-MS Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. For enhanced separation of positional isomers, a more polar column may be beneficial.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for isomers.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique provides an absolute measure of purity with respect to other fluorine-containing impurities.
Workflow:
Caption: ¹⁹F NMR Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Add a known mass of an internal standard. A suitable standard would be a stable, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., hexafluorobenzene).
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient. For accurate quantification, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[8]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. This is critical for accurate integration.[8]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or 128 scans).
-
-
Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = [(Integral_analyte / N_F_analyte) / (Integral_standard / N_F_standard)] * [(MW_analyte / Mass_analyte) / (MW_standard / Mass_standard)] * 100
Where:
-
Integral = Integrated area of the NMR signal
-
N_F = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
Mass = Mass of the substance
-
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly impacts its performance in sensitive applications such as pharmaceutical synthesis. A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
For routine quality control , a validated HPLC-UV method provides a reliable and efficient means of determining the assay of the material.
-
For in-depth impurity profiling and identification , especially when positional isomers are suspected, GC-MS is the method of choice.
-
For an orthogonal and absolute quantification method , ¹⁹F NMR spectroscopy is a powerful tool that leverages the unique properties of the fluorine nucleus.
By understanding the potential synthetic impurities and employing these robust analytical techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3,4,5-Trifluorobenzene-1,2-diamine: A Comparative Performance Benchmark
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 3,4,5-Trifluorobenzene-1,2-diamine, benchmarking its performance against common, non-fluorinated alternatives in key synthetic reactions. We move beyond simple protocols to explore the causal relationships between the unique trifluorinated scaffold and its reactivity, offering field-proven insights into its application in modern medicinal chemistry.
Introduction: The Strategic Value of Fluorination in Diamine Chemistry
The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The carbon-fluorine bond is exceptionally strong, and its presence can block metabolic "soft spots," leading to enhanced metabolic stability and a longer drug half-life.[3] Furthermore, fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and binding affinity, often improving bioavailability and target engagement.[4][5]
This compound is a prime example of a building block designed to leverage these advantages.[6] Unlike its parent compound, o-phenylenediamine, the three fluorine atoms on the benzene ring act as potent electron-withdrawing groups. This electronic modification is not a subtle tweak; it fundamentally alters the nucleophilicity of the adjacent amino groups, which has direct consequences for reaction kinetics and conditions. This guide will dissect these consequences in the context of two pivotal reactions for heterocyclic synthesis: the formation of benzimidazoles and quinoxalines, both privileged structures in medicinal chemistry.[7][8]
Comparative Benchmarking in Heterocyclic Synthesis
The primary utility of o-phenylenediamines is in the construction of fused heterocyclic systems via condensation reactions. Here, we compare the performance of this compound with the standard, non-fluorinated o-phenylenediamine.
Reaction I: The Synthesis of Benzimidazoles
Benzimidazoles are a critical class of pharmacophores found in numerous FDA-approved drugs.[9][10] Their synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.
Causality Behind Experimental Choices: The key mechanistic step is the nucleophilic attack of the amino groups on the carbonyl carbon. The electron-withdrawing trifluoro-substitution on this compound reduces the electron density on the nitrogen atoms, decreasing their nucleophilicity. Consequently, driving the reaction to completion often requires more forcing conditions—such as stronger acid catalysis, higher temperatures, or microwave irradiation—compared to the more electron-rich o-phenylenediamine.[11] While this may seem like a disadvantage, the resulting 5,6,7-trifluorobenzimidazole product carries the significant benefits of the fluorine atoms into the final molecule, enhancing its potential as a drug candidate.[12]
Quantitative Performance Comparison: Benzimidazole Synthesis
| Starting Diamine | Aldehyde/Carboxylic Acid | Typical Conditions | Reaction Time | Yield | Reference(s) |
| o-Phenylenediamine | Benzaldehyde | p-Toluenesulfonic acid, solvent-free, grinding | 5-10 min | ~95% | [7] |
| o-Phenylenediamine | Various Carboxylic Acids | Borane-THF | 2-4 h | High | [13] |
| This compound | Trifluoroacetic Acid | Phenylsilane (reductant) | 16 h at 70°C | Moderate to High | [14] |
| 4-(Difluoromethoxy)benzene-1,2-diamine | Various Aldehydes | One-pot condensation | Varies | Good | [15] |
Note: Direct side-by-side comparative yield data is sparse; this table synthesizes typical results from various sources to illustrate the general performance and conditions required.
Reaction II: The Synthesis of Quinoxalines
Quinoxalines, or benzopyrazines, are another class of heterocycles with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[8][16] The most common synthetic route is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[17][18]
Causality Behind Experimental Choices: Similar to benzimidazole synthesis, the formation of the quinoxaline ring relies on the nucleophilicity of the diamine. The reduced reactivity of this compound necessitates reaction conditions that can overcome a higher activation energy barrier. While many quinoxaline syntheses with unsubstituted diamines proceed smoothly at room temperature, sometimes even in water, the fluorinated analogue may require catalysts like Lewis acids or elevated temperatures to achieve comparable yields and reaction times.[19]
Quantitative Performance Comparison: Quinoxaline Synthesis
| Starting Diamine | 1,2-Dicarbonyl Compound | Typical Conditions | Reaction Time | Yield | Reference(s) |
| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP), Room Temp | 1 h | 95% | [20] |
| o-Phenylenediamine | Glyoxal | Acetonitrile, Ni-nanoparticles | Varies | Good to Excellent | [17] |
| o-Phenylenediamine | Oxalic Acid | 4.0 M HCl, Reflux | 3 h | ~70-80% | [16] |
| Polyfluorinated Diamines | Polyfluorochalcones | Triethylamine, Ethanol | Varies | Moderate | [21] |
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are provided as a self-validating system for synthesizing a benchmark fluorinated heterocycle.
Protocol 1: Synthesis of 5,6,7-Trifluoro-2-phenyl-1H-benzimidazole
This protocol is adapted from established methods for benzimidazole synthesis, with modifications to account for the reduced nucleophilicity of the fluorinated diamine.[7][11]
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.62 g, 10 mmol).
-
Solvent and Reagent Addition: Add ethanol (20 mL), followed by benzaldehyde (1.06 g, 10 mmol).
-
Catalyst Introduction: Add p-toluenesulfonic acid (0.19 g, 1 mmol, 10 mol%). The use of a strong acid catalyst is crucial for protonating the aldehyde, making it more electrophilic to compensate for the diamine's lower nucleophilicity.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water (20 mL) to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a cold 1:1 ethanol/water solution (2 x 15 mL) to remove any unreacted starting materials and catalyst.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize from ethanol/water. The final product is 5,6,7-Trifluoro-2-phenyl-1H-benzimidazole.
General Experimental and Purification Workflow
Conclusion and Outlook
This compound is a strategic building block for introducing a trifluorinated motif into heterocyclic scaffolds. While its electron-deficient nature reduces the nucleophilicity of its amino groups, necessitating more robust reaction conditions compared to o-phenylenediamine, this is a predictable and manageable synthetic challenge. The trade-off provides access to final compounds with potentially superior pharmacokinetic profiles, such as enhanced metabolic stability and modulated bioavailability—properties that are highly sought after in drug development.[4][6]
For the medicinal chemist, the choice is not merely about reaction yield or time, but about the strategic value embedded in the final product. Understanding the inherent reactivity of this compound allows researchers to rationally design synthetic routes and unlock its full potential in creating next-generation therapeutics and advanced materials.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. Recent Trends on Synthesis of Benzimidazoles - El-Rashedy - Anti-Infective Agents [modernonco.orscience.ru]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 17. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. soc.chim.it [soc.chim.it]
- 20. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pleiades.online [pleiades.online]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 3,4,5-Trifluorobenzene-1,2-diamine
Disclaimer: As of the date of this publication, a comprehensive Safety Data Sheet (SDS) for 3,4,5-Trifluorobenzene-1,2-diamine was not publicly available. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including other fluorinated benzene diamines. These recommendations are intended to provide a robust safety framework but must be supplemented by a thorough risk assessment for your specific laboratory conditions.
Understanding the Hazard Profile: An Evidence-Based Approach
This compound is an aromatic amine, a class of compounds often associated with varying degrees of toxicity. The presence of fluorine atoms can significantly alter the molecule's reactivity and biological interactions. Based on data from similar compounds, we can anticipate the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Long-Term Effects: Suspected of causing genetic defects and cancer.[1]
Given these potential risks, a stringent approach to personal protective equipment (PPE) is non-negotiable. The core principle is to establish multiple barriers to prevent all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Mandated Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for the safe handling of this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4-8 mils). Double-gloving is strongly recommended. | Aromatic amines can be readily absorbed through the skin. Double-gloving provides an additional barrier against potential tears or pinholes in the outer glove, significantly reducing the risk of dermal exposure. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against accidental splashes of the compound, which can cause serious eye irritation or damage. A face shield offers an additional layer of protection for the entire face.[2] |
| Body Protection | A lab coat, supplemented with a chemically resistant apron. For larger quantities, a full-body protective suit may be necessary. | Prevents contamination of personal clothing and skin. A chemically resistant apron provides an additional barrier for the torso, which is most vulnerable to spills during handling. Contaminated clothing must be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder form. | To prevent inhalation of airborne particles or vapors, which can be toxic.[2] Work should always be conducted in a certified chemical fume hood to minimize airborne concentrations. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Pre-Handling Preparations:
-
Designated Work Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[3]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4]
-
Gather Materials: Assemble all necessary PPE, spill cleanup materials, and waste containers before beginning work.
Handling the Compound:
-
Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, apron, outer gloves, face shield, respirator).
-
Weighing and Transfer: If working with a solid, handle it carefully to minimize dust generation. Use a spatula for transfers. If a solution is required, add the solid to the solvent slowly.
-
Reactions and Manipulations: Keep all containers sealed when not in use. Conduct all manipulations well within the fume hood.
Post-Handling Procedures:
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., isopropanol) to remove any residual contamination.
-
Doff PPE: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the face shield, apron, and lab coat. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]
Spill and Disposal Management
Spill Response:
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and safety officer.
-
Assess the Spill: From a safe distance, determine the extent of the spill.
-
Cleanup: For small spills, trained personnel wearing appropriate PPE can use an absorbent material to collect the spilled compound. Place the absorbed material into a sealed container for disposal.[1] For large spills, contact your institution's emergency response team.
Waste Disposal:
-
Segregation: All waste contaminated with this compound, including used PPE and cleaning materials, must be collected in a designated, labeled hazardous waste container.
-
Container Management: Keep the waste container closed except when adding waste.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][4]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
